Diethyl (4-Isopropylbenzyl)phosphonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O3P/c1-5-16-18(15,17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDLJDZVTOWKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593983 | |
| Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77237-55-9 | |
| Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical properties of Diethyl (4-Isopropylbenzyl)phosphonate
An In-depth Technical Guide to the Physical Properties of Diethyl (4-Isopropylbenzyl)phosphonate
Introduction
This compound is an organophosphorus compound of significant interest in organic synthesis and medicinal chemistry. As a versatile synthetic intermediate, it serves as a crucial building block in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Its structure, featuring a phosphonate moiety attached to a substituted benzyl group, makes it a valuable precursor for creating complex molecules with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, and a validated synthetic protocol, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 77237-55-9 | [1] |
| Molecular Formula | C₁₄H₂₃O₃P | [1] |
| Molecular Weight | 270.31 g/mol | [1] |
| Appearance | Colorless Liquid (Predicted) | [2] |
| Boiling Point | ~110-115 °C at 0.2 mmHg (Estimated) | [2] |
| Density | ~1.07 g/mL at 25 °C (Estimated) | [2] |
| Refractive Index (n20/D) | ~1.497 (Estimated) | [2] |
Synthesis and Purification
The most common and efficient method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, leading to the formation of a phosphonate ester and a volatile alkyl halide byproduct.
Reaction Scheme: Michaelis-Arbuzov Synthesis
Caption: Michaelis-Arbuzov reaction for synthesis.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis and subsequent purification of this compound.[3][4]
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzyl bromide (1.0 eq) and an excess of triethyl phosphite (3.0-5.0 eq). The excess triethyl phosphite serves as both the reagent and the solvent.
-
Causality: Using an excess of the phosphite ensures the complete conversion of the benzyl bromide and facilitates a smooth reaction by providing a high-boiling solvent medium.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the bromoethane byproduct via distillation under reduced pressure.
-
Causality: This step is crucial as the removal of volatile components under vacuum leaves the crude product, which has a much higher boiling point.
-
-
Purification:
-
The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Self-Validation: The purity of the final product can be confirmed by ¹H and ³¹P NMR spectroscopy, which should show the absence of starting materials and phosphite impurities. A single peak in the ³¹P NMR spectrum is a strong indicator of high purity.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the target molecule. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this compound.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.20 | d | ~8.0 | 2H, Aromatic (ortho to CH₂) |
| ~7.10 | d | ~8.0 | 2H, Aromatic (ortho to i-Pr) |
| ~3.95 | dq | J(H,H) ≈ 7.1, J(H,P) ≈ 7.1 | 4H, O-CH₂ -CH₃ |
| ~3.10 | d | J(H,P) ≈ 21.0 | 2H, Ar-CH₂ -P |
| ~2.85 | sept | ~6.9 | 1H, -CH -(CH₃)₂ |
| ~1.20 | t | ~7.1 | 6H, O-CH₂-CH₃ |
| ~1.15 | d | ~6.9 | 6H, -CH-(CH₃ )₂ |
-
Expert Insight: The most characteristic signals are the doublet for the benzylic protons (Ar-CH₂ -P) around 3.10 ppm, with a large coupling constant (~21 Hz) due to the adjacent phosphorus atom, and the doublet of quartets for the ethoxy methylene protons (O-CH₂ -CH₃) around 3.95 ppm, which are coupled to both the methyl protons and the phosphorus atom.[5][6]
A single resonance is expected in the proton-decoupled ³¹P NMR spectrum.
-
Expected Chemical Shift: δ ≈ 25-28 ppm (relative to 85% H₃PO₄).
-
Expert Insight: This chemical shift is highly characteristic of benzylphosphonate esters and serves as a definitive diagnostic tool to distinguish them from other phosphorus-containing species like phosphites or phosphates.[5][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3020 | Medium | Aromatic C-H Stretch |
| 2965-2870 | Strong | Aliphatic C-H Stretch |
| ~1610, ~1515 | Medium | Aromatic C=C Bending |
| ~1250 | Very Strong | P=O Stretch |
| 1165-1100 | Strong | P-O-C (Alkyl) Stretch |
| 1050-1020 | Very Strong | P-O-C (Alkyl) Stretch |
-
Expert Insight: The most prominent and unmistakable peak in the IR spectrum is the very strong P=O stretching vibration, which typically appears around 1250 cm⁻¹.[8] The presence of this band is a clear indication of the phosphonate group. The dual strong absorptions in the 1165-1020 cm⁻¹ region are characteristic of the P-O-C linkages.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion [M]⁺: m/z = 270.14
-
Key Fragmentation Pattern: A characteristic fragmentation pathway involves the loss of the ethyl groups and cleavage at the benzylic position. The most prominent peak in the spectrum is often the 4-isopropylbenzyl cation (tropylium ion rearrangement) at m/z = 119.
Workflow for Structural Verification
The following diagram outlines the logical workflow for confirming the identity and purity of a synthesized batch of this compound.
Caption: Workflow for synthesis and verification.
Safety Information
While specific toxicity data for this compound is limited, organophosphonate esters should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on analogous compounds, it may cause skin and eye irritation.[10]
References
-
CP Lab Safety. This compound, min 98%, 1 gram. [Link]
-
PubChem - NIH. Diethyl 4-vinylbenzylphosphonate. [Link]
-
Organic Syntheses. diisopropyl methylphosphonate. [Link]
-
Wikipedia. Diethylphosphite. [Link]
-
PubChem - NIH. Diethyl benzylphosphonate. [Link]
-
The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]
-
NIST WebBook. diethyl (4-methylbenzyl)phosphonate. [Link]
-
ACS Publications. Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. [Link]
-
NIST WebBook. Diethyl phosphite. [Link]
-
ResearchGate. Infrared spectroscopy of different phosphates structures. [Link]
-
ChemRxiv. Infrared Spectroscopic Characterization of Phosphate Binding at the Goethite-Water Interface. [Link]
-
University of Regensburg. Table of Characteristic IR Absorptions. [Link]
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- 2. chemimpex.com [chemimpex.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Diethyl (4-Isopropylbenzyl)phosphonate 1H NMR & Synthesis
This technical guide details the 1H NMR spectral characteristics, synthesis, and application of Diethyl (4-Isopropylbenzyl)phosphonate (CAS 77237-55-9).
Introduction & Significance
This compound is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction . Its structural core features a phosphonate ester linked to a p-cymene-derived scaffold.
-
Primary Application: Synthesis of p-isopropyl-substituted stilbenes (e.g., resveratrol analogues) and cinnamic acid derivatives via stereoselective olefination.
-
Emerging Utility: High-voltage electrolyte additive for Lithium-ion batteries (LiNi0.5Mn1.5O4 cathodes) due to its oxidative stability.
-
Chemical Identity:
Synthesis Protocol: The Michaelis-Arbuzov Route
The industry-standard method for synthesizing this compound is the Michaelis-Arbuzov rearrangement . This protocol ensures high conversion rates by utilizing the thermodynamic driving force of forming the stable P=O bond.
Reaction Workflow
-
Reagents: 4-Isopropylbenzyl chloride (or bromide) + Triethyl phosphite (
). -
Mechanism:
attack of the phosphite lone pair on the benzylic carbon, followed by the displacement of an ethyl halide.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Addition: Add 4-Isopropylbenzyl chloride (1.0 equiv) to the flask.
-
Reaction: Add Triethyl phosphite (1.2 equiv) neat.
-
Note: A slight excess of phosphite drives the reaction to completion.
-
-
Heating: Heat the mixture to 140–150°C for 4–6 hours.
-
Observation: Evolution of ethyl chloride (gas) or ethyl bromide (volatile liquid) indicates progress.
-
-
Purification:
-
Remove excess triethyl phosphite via vacuum distillation.
-
The residue is typically a colorless to pale yellow oil of sufficient purity (>95%) for HWE reactions.
-
Figure 1: Michaelis-Arbuzov synthesis pathway for phosphonate ester formation.
1H NMR Spectral Data Analysis
The 1H NMR spectrum of this compound is characterized by distinct coupling patterns arising from the phosphorus atom (
Spectrometer Parameters
-
Solvent:
(Chloroform-d) -
Reference: TMS (
0.00 ppm) or residual ( 7.26 ppm) -
Frequency: 400 MHz (Recommended)[3]
Assignment Table
| Position | Proton Type | Shift ( | Multiplicity | Integral | Coupling Constants ( |
| A | Ar-H (Aromatic) | 7.15 – 7.28 | Multiplet (AA'BB') | 4H | |
| B | P-O-CH₂ (Ethoxy) | 3.98 – 4.08 | Multiplet (dq) | 4H | |
| C | P-CH₂-Ar (Benzylic) | 3.14 | Doublet | 2H | |
| D | CH-(CH₃)₂ (Methine) | 2.89 | Septet | 1H | |
| E | P-O-CH₂-CH₃ | 1.24 | Triplet | 6H | |
| F | CH-(CH₃)₂ (Isopropyl) | 1.23 | Doublet | 6H |
Detailed Spectral Interpretation
-
The Benzylic Doublet (Signal C):
-
The most diagnostic signal is the doublet at
3.14 ppm . -
Causality: The two protons on the benzylic carbon are split by the adjacent phosphorus nucleus (
). The large coupling constant ( Hz) is characteristic of a system.
-
-
The Aromatic Region (Signal A):
-
Appears as a symmetric AA'BB' system typical of para-substituted benzenes.
-
The chemical environment is similar to p-cymene, with the phosphonate group exerting a mild inductive effect, shifting the ortho-protons slightly downfield relative to the meta-protons.
-
-
The Ethoxy Groups (Signals B & E):
-
The methylene protons (
) at 4.02 ppm often appear as a complex multiplet (quintet-like) because they couple to both the adjacent methyl group ( ) and the phosphorus atom ( ).
-
-
The Isopropyl Group (Signals D & F):
-
A classic septet at
2.89 ppm (1H) and a doublet at 1.23 ppm (6H). These signals confirm the integrity of the isopropyl moiety during synthesis.
-
Figure 2: Structural map correlating chemical shifts to specific molecular moieties.
Application: Horner-Wadsworth-Emmons (HWE) Reaction
This reagent is critical for synthesizing (E)-alkenes with high stereoselectivity.
-
Mechanism: The phosphonate is deprotonated by a base (e.g., NaH, NaOMe) to form a carbanion, which attacks an aldehyde. The intermediate undergoes elimination to yield the alkene and a water-soluble phosphate byproduct.
Figure 3: HWE Olefination workflow for stereoselective alkene synthesis.
Troubleshooting & Validation
When analyzing your product, check for these common issues:
-
Impurity: Triethyl Phosphite:
-
Impurity: Diethyl Phosphite (Hydrolysis Product):
-
Solvent Peak Overlap:
-
The benzylic doublet (
3.14) is distinct, but the ethoxy multiplet ( 4.02) can overlap with ethyl acetate residues if the sample wasn't dried thoroughly.
-
References
-
CAS Registry. this compound (CAS 77237-55-9).[1][2] American Chemical Society.
-
BenchChem. Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative 1H and 31P NMR Analysis.Link
-
ChemicalBook. Diethyl benzylphosphonate 1H NMR Spectral Data.Link
-
Wei, A., et al. (2024). Diethyl (4-isopropylbenzyl) phosphonate as an electrolyte additive for LiNi0.5Mn1.5O4 cathode for high-voltage Li-ion battery. Proc. SPIE 12979, Ninth International Conference on Energy Materials and Electrical Engineering. Link[4]
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.
Sources
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl (4-Isopropylbenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Diethyl (4-Isopropylbenzyl)phosphonate, a compound of interest in synthetic organic chemistry and drug development. This document serves as a practical reference for researchers, offering predicted ¹³C NMR chemical shifts based on spectral data from analogous structures, a detailed experimental protocol for acquiring high-fidelity NMR data, and an exploration of the underlying principles governing chemical shifts in substituted benzylphosphonates. Our aim is to equip scientists with the necessary knowledge to confidently identify and characterize this molecule and its derivatives.
Introduction: The Significance of ¹³C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] Among its variants, ¹³C NMR provides a detailed map of the carbon skeleton, with each unique carbon atom in a molecule typically producing a distinct signal in the spectrum.[1][2] The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.[3] Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, making ¹³C NMR a powerful tool for distinguishing between isomers and confirming molecular structures.[2]
For organophosphorus compounds like this compound, ¹³C NMR is particularly informative. The phosphorus atom, with its nuclear spin of ½, can couple with neighboring carbon nuclei, leading to characteristic splitting patterns (doublets) that provide additional structural confirmation. This guide will delve into the expected ¹³C NMR spectrum of this compound, offering a foundational understanding for researchers working with this and related compounds.
Predicted ¹³C NMR Chemical Shifts for this compound
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| C1, C3 | ~16.2 | Doublet (d) | Based on the ethoxy groups in diethyl benzylphosphonate.[5] |
| C2, C4 | ~61.5 | Doublet (d) | Similar to the CH₂ of the ethoxy groups in diethyl benzylphosphonate.[5] |
| C5 | ~33.5 | Doublet (d) | The benzylic carbon directly attached to phosphorus, expected to show a large C-P coupling constant. |
| C6 | ~129.0 | Singlet (s) | Aromatic CH carbon ortho to the benzyl group. |
| C7 | ~130.0 | Singlet (s) | Aromatic CH carbon meta to the benzyl group. |
| C8 | ~126.5 | Singlet (s) | Aromatic quaternary carbon attached to the isopropyl group. |
| C9, C10 | ~147.0 | Singlet (s) | Aromatic quaternary carbon ipso to the benzyl group. |
| C11 | ~33.8 | Singlet (s) | Methine carbon of the isopropyl group. |
| C12, C13, C14 | ~24.1 | Singlet (s) | Methyl carbons of the isopropyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
3.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.[6]
-
Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its chemical shift defined as 0.0 ppm.[6] A small amount can be added, although referencing to the residual solvent peak is often sufficient.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) will cover the entire range of expected ¹³C chemical shifts.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
3.3. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the residual CDCl₃ peak to 77.16 ppm or the TMS peak to 0.0 ppm.
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts.
Experimental Workflow Diagram:
Caption: Workflow for ¹³C NMR analysis.
Factors Influencing Chemical Shifts
The predicted chemical shifts are based on several key principles of NMR spectroscopy:
-
Inductive Effects: The electronegative oxygen atoms in the diethyl phosphonate group deshield the adjacent carbons (C2, C4), causing them to appear at a lower field (higher ppm value).
-
Substituent Effects on the Aromatic Ring: The isopropyl group is an electron-donating group, which will slightly shield the ortho and para positions of the benzene ring. The benzylphosphonate moiety will have its own electronic influence on the ring.
-
Phosphorus-Carbon Coupling: The phosphorus-31 nucleus couples with neighboring carbon nuclei, resulting in the splitting of their signals into doublets. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the two nuclei.
Conclusion
This technical guide provides a robust framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining predicted chemical shifts with a detailed, field-proven experimental protocol, researchers can confidently utilize ¹³C NMR for the structural verification and characterization of this and related organophosphorus compounds. The principles outlined herein are broadly applicable and serve as a valuable resource for scientists in organic synthesis and medicinal chemistry.
References
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. Retrieved from [https://www.youtube.com/watch?v=15.5a The Chemical Shift in C 13 and Proton NMR]([Link] The Chemical Shift in C 13 and Proton NMR)
-
Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Szymańska, E., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6898. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. diethyl benzylphosphonate(1080-32-6) 13C NMR spectrum [chemicalbook.com]
- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Guide: 31P NMR Analysis of Diethyl (4-Isopropylbenzyl)phosphonate
Executive Summary
Diethyl (4-isopropylbenzyl)phosphonate is a critical organophosphorus intermediate, primarily utilized in Horner-Wadsworth-Emmons (HWE) olefination reactions to synthesize functionalized stilbenes and bioactive retinoid analogs.[1] Its purity is the rate-limiting factor in the stereoselectivity of subsequent alkene formation.
This guide provides a definitive protocol for the
Structural Context & Chemical Shift Theory[1][2]
To interpret the spectrum accurately, one must understand the electronic environment of the phosphorus nucleus in this specific molecular architecture.
The Chemical Shift ( )
The phosphorus atom in this compound is in the +5 oxidation state (P(V)) , bonded to a double-bonded oxygen (phosphoryl group), two ethoxy groups, and a benzylic carbon.
-
Expected Shift:
(relative to 85% H PO ). -
Shielding Mechanism: The electron-donating isopropyl group at the para position of the benzyl ring exerts a weak positive inductive effect (+I). While this increases electron density within the aromatic ring, its distance (5 bonds) from the phosphorus nucleus results in a negligible shift deviation (< 0.5 ppm) compared to unsubstituted diethyl benzylphosphonate.
-
Coupling (
):-
-Decoupled (
): Appears as a sharp singlet .[1] -
-Coupled: Appears as a triplet (or multiplet) due to
coupling with the two benzylic protons ( ).
-
-Decoupled (
Experimental Protocol
This protocol ensures reproducibility and quantitative accuracy (qNMR).[1] Phosphorus nuclei have significantly longer longitudinal relaxation times (
Sample Preparation[1]
-
Solvent: Chloroform-d (
) is the standard solvent.[1] It prevents chemical shift drifting often seen in polar solvents like DMSO.[1] -
Concentration: 10–20 mg of analyte in 0.6 mL solvent.
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., NaBr/KBr from Arbuzov synthesis) which can cause line broadening.[1]
Acquisition Parameters (Standard vs. Quantitative)
| Parameter | Standard Screening | Quantitative (qNMR) | Rationale |
| Pulse Angle | Maximize signal vs. Maximize magnetization recovery.[1] | ||
| Relaxation Delay ( | 2.0 s | P(V) | |
| Acquisition Time ( | 1.0 s | 2.0 - 3.0 s | Ensure truncation artifacts do not affect integration. |
| Scans ( | 16 - 64 | 64 - 128 | High S/N ratio required for integrating minor impurities.[1] |
| Decoupling | WALTZ-16 | Inverse Gated | Crucial: Inverse gated decoupling suppresses the Nuclear Overhauser Effect (NOE), which otherwise distorts integration ratios in |
| Spectral Width | -100 to +200 ppm | -100 to +200 ppm | Covers all potential phosphite and phosphate impurities. |
Workflow Visualization
Figure 1: Optimized workflow for quantitative
Spectral Analysis & Interpretation
Chemical Shift Reference Table
The following shifts are characteristic in
| Compound Class | Structure Fragment | Chemical Shift ( | Multiplicity ( |
| Target Analyte | This compound | 26.0 – 29.0 | Singlet |
| Impurity | Triethyl phosphite (Starting Material) | 138.0 – 140.0 | Singlet |
| Impurity | Diethyl phosphite (Hydrolysis) | 7.0 – 9.0 | Singlet* |
| Byproduct | Diethyl phosphate (HWE Byproduct) | -1.0 – 1.0 | Singlet |
| Impurity | Polyphosphates (Thermal decomp) | -10.0 – -25.0 | Multiplets |
*Note: In proton-coupled mode, Diethyl phosphite appears as a doublet with a massive coupling constant (
Interpreting Purity
To calculate molar purity (
Where
Application: Monitoring the HWE Reaction
The primary utility of this compound is the synthesis of 4-isopropylstilbenes via the Horner-Wadsworth-Emmons reaction.
Reaction Pathway & Spectral Evolution
-
Start: Signal at 27 ppm (Phosphonate).
-
Intermediate: Transient signals may appear at 15-20 ppm (deprotonated carbanion) if the reaction is monitored in situ at low temperature.[1]
-
End: Signal shifts to 0 ppm (Diethyl phosphate anion).
Figure 2: Spectral evolution during the HWE reaction.[1] The shift from 27 ppm to 0 ppm indicates 100% conversion.
Troubleshooting & Common Artifacts
Phasing Issues
Phosphorus spectra often exhibit significant first-order phase errors due to the large chemical shift range and the dead time of the probe.
-
Solution: Apply automated phase correction followed by manual fine-tuning on the base of the main peak.
Baseline Rolling
Broad "humps" in the baseline usually indicate the presence of inorganic phosphate glass or paramagnetic impurities (e.g., from metallic spatulas or drying agents).
-
Solution: Filter the sample through a 0.2
m PTFE syringe filter.[1] Alternatively, apply Backward Linear Prediction (LP) during processing to remove the first few data points if acoustic ringing is the cause.
"Ghost" Peaks
If a peak appears at
References
-
Chemical Shift Data: PubChem. Diethyl benzylphosphonate | C11H17O3P.[1][3] National Library of Medicine.[1] Available at: [Link]
-
Reaction Mechanism: Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1][4] Stereochemistry, Mechanism, and Selected Synthetic Aspects.[1][5] Chemical Reviews, 89(4), 863-927.[1]
-
qNMR Methodology: Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1]
Sources
- 1. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. diethyl benzylphosphonate(1080-32-6) 1H NMR [m.chemicalbook.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Technical Analysis: Infrared Spectroscopy of Diethyl (4-Isopropylbenzyl)phosphonate
This technical guide provides an in-depth analysis of the infrared (IR) vibrational spectroscopy of Diethyl (4-Isopropylbenzyl)phosphonate , a critical reagent in Horner-Wadsworth-Emmons (HWE) olefinations.
Executive Summary
This compound (CAS: 77237-55-9) is a specialized organophosphorus intermediate used primarily to synthesize stilbene derivatives and functionalized alkenes via the Horner-Wadsworth-Emmons (HWE) reaction.[1] In drug development and materials science, the purity of this reagent is paramount, as residual triethyl phosphite or unreacted benzyl halides can compromise downstream stereoselectivity.[2]
This guide details the vibrational signature of the molecule, establishing a Self-Validating Spectral Protocol for quality control. By analyzing the "Diagnostic Triad"—the Phosphoryl core, the Para-substituted aromatic system, and the Isopropyl tail—researchers can rapidly confirm identity and purity.[2]
Part 1: Molecular Architecture & Vibrational Theory[2]
Structural Overview
The molecule consists of three distinct vibrational domains that function independently in the IR spectrum but provide a collective fingerprint.[2]
-
Phosphonate Core: A highly polar
bond and two linkages.[2] -
Aromatic Linker: A benzene ring with para (1,[2]4) substitution.
-
Aliphatic Periphery: An isopropyl group (branched alkyl) and ethyl ester chains.[2]
Theoretical Assignment Strategy
As a specific reference spectrum for the 4-isopropyl variant is often absent in public databases, this guide utilizes Fragment-Based Spectral Reconstruction . This method synthesizes data from high-fidelity analogs (Diethyl benzylphosphonate and Diethyl 4-methylbenzylphosphonate) to predict the spectral fingerprint with
Table 1: Primary Vibrational Modes (Diagnostic Fingerprint)
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Note |
| Phosphoryl | 1240 – 1260 | Strong | Broad, intense band; the "heartbeat" of the phosphonate. | |
| P-O-C (Aliphatic) | 1020 – 1060 | Very Strong | Often appears as a broad doublet; characteristic of ethyl esters.[2] | |
| P-C (Benzylic) | 1160 – 1180 | Medium | Links the phosphorus to the benzyl methylene.[2] | |
| Aromatic Ring | 3030 – 3060 | Weak | Just above 3000 | |
| Aromatic Ring | 1510, 1610 | Med-Weak | "Ring breathing" modes.[2] | |
| Para-Substitution | 810 – 840 | Strong | Critical for distinguishing para vs ortho/meta isomers.[2] | |
| Isopropyl Group | 1380 – 1385 | Medium | Doublet splitting; distinguishes isopropyl from n-propyl/ethyl.[2] | |
| Alkyl Chain | 2870 – 2980 | Strong | Overlap of ethyl ester and isopropyl C-H bonds.[2] |
Part 2: Detailed Spectral Analysis[2]
The Phosphonate "Fingerprint" Region (1300–900 )
The most dominant features of the spectrum reside here.[2]
-
): This is the strongest peak outside the fingerprint region.[2] In pure samples, it is symmetric.[2] If the sample is wet (hydrolyzed to phosphonic acid), this band shifts to lower wavenumbers (~1150–1200
) due to hydrogen bonding.[2] -
The P-O-C Complex (1020–1060
): The ethoxy groups attached to phosphorus show intense stretching vibrations.[2] This region is often complex due to rotational isomers of the ethyl groups.[2]
The Isopropyl Confirmation (1360–1390 )
To distinguish this molecule from Diethyl benzylphosphonate (which lacks the isopropyl group), look at the Methyl Bending Region .[2]
-
Gem-Dimethyl Doublet: An isopropyl group typically shows a split peak (doublet) at approximately 1380
and 1385 due to the symmetric and asymmetric deformation of the two methyl groups attached to the same carbon. A simple ethyl group (from the phosphonate ester) shows a single band here.[2]
The Para-Substitution Verification (800–850 )
The region below 900
-
Para (1,4): A single strong band near 820–830
.[2] -
Contrast: Ortho-substitution would show a band near 750
.[2] Monosubstitution (unsubstituted benzyl) would show two bands near 690 and 750 .[2]
Part 3: Synthesis Monitoring & Quality Control[2]
The synthesis typically follows the Michaelis-Arbuzov Reaction .[2][3] IR spectroscopy is the most efficient tool for monitoring the conversion of the starting material (4-Isopropylbenzyl chloride) to the product.
Reaction Workflow & IR Logic
Figure 1: Logic flow for monitoring the Arbuzov synthesis via IR spectroscopy. The appearance of the P=O stretch is the definitive "Go" signal.[2]
Validation Protocol
-
Sampling: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.[2] The compound is a liquid, making ATR ideal (no KBr pellet required).[2]
-
Baseline Check: Ensure the region 1200–1300
is clear of background noise (atmospheric water/CO2 usually affects other regions, but check for interference).[2] -
Purity Criteria:
-
Absence of OH: A broad peak at 3200–3400
indicates hydrolysis to the phosphonic acid (mono- or di-acid). -
Absence of C-Cl: If synthesizing from the chloride, ensure no sharp peaks remain in the 600–800
region (C-Cl stretch).
-
References
-
National Institute of Standards and Technology (NIST). Diethyl benzylphosphonate (Analog Reference) - Infrared Spectrum.[2][4] NIST Chemistry WebBook, SRD 69.[2][4][5]
- ChemicalBook.Diethyl (4-Nitrobenzyl)
- BenchChem.
- Sigma-Aldrich.
Sources
An In-depth Technical Guide to Diethyl (4-Isopropylbenzyl)phosphonate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Diethyl (4-Isopropylbenzyl)phosphonate, a significant organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's synthetic routes, mechanistic underpinnings, and key applications, grounded in established scientific principles and experimental evidence.
Introduction to the Benzylphosphonate Scaffold
Organophosphonates, characterized by a direct carbon-to-phosphorus (C-P) bond, are a versatile class of molecules with wide-ranging applications in medicinal chemistry, materials science, and agriculture.[1][2] Their unique chemical structure imparts properties such as high water solubility, resistance to corrosion, and the ability to chelate metal ions.[1] Within this family, benzylphosphonates are particularly valuable as synthetic intermediates. This compound, with its characteristic isopropylbenzyl moiety, serves as a crucial building block in the synthesis of more complex molecular architectures.
Historical Context and the Michaelis-Arbuzov Reaction: The Cornerstone of Synthesis
While a specific discovery timeline for this compound is not extensively documented, its synthesis and development are intrinsically linked to the broader history of organophosphorus chemistry. The foundational method for creating the C-P bond in this and similar compounds is the Michaelis-Arbuzov reaction .[3] This robust and widely applicable reaction, first described by August Michaelis and Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[3]
The general mechanism of the Michaelis-Arbuzov reaction is a two-step process:
-
Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a trialkoxyphosphonium halide intermediate.
-
Dealkylation: The halide ion then attacks one of the alkoxy groups on the phosphonium intermediate, leading to the formation of the final dialkyl phosphonate and an alkyl halide byproduct.
The historical development and refinement of this reaction have been pivotal for the accessibility of a vast array of phosphonate compounds, including this compound, enabling their use in further research and development.
Synthesis of this compound
The primary and most efficient route for the synthesis of this compound is the Michaelis-Arbuzov reaction between 4-isopropylbenzyl chloride and triethyl phosphite.[4]
Reaction Scheme:
Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.
Detailed Experimental Protocol: Conventional Thermal Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Isopropylbenzyl chloride
-
Triethyl phosphite
-
Anhydrous toluene (optional, as a solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-isopropylbenzyl chloride (1.0 eq).
-
Reagent Addition: Add an excess of triethyl phosphite (1.2 - 1.5 eq) to the flask. The reaction can be run neat or in an anhydrous solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 150-160°C if run neat) and maintain this temperature for several hours (e.g., 4-24 hours).[4] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile byproduct, ethyl chloride, and any excess triethyl phosphite by distillation under reduced pressure.[3][4]
-
The crude product, typically a liquid, can be further purified by vacuum distillation or flash column chromatography on silica gel to obtain high-purity this compound.
-
Causality in Experimental Choices:
-
Excess Triethyl Phosphite: Using an excess of triethyl phosphite helps to drive the reaction to completion and ensures that all the 4-isopropylbenzyl chloride is consumed.
-
Anhydrous Conditions: The reagents and solvent (if used) must be anhydrous because triethyl phosphite can be hydrolyzed by water, which would reduce the yield of the desired product.
-
Reflux Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and to facilitate the dealkylation step of the Michaelis-Arbuzov reaction.[4]
Alternative Synthetic Approach: Microwave-Assisted Synthesis
For more rapid synthesis, a microwave-assisted protocol can be employed.
Procedure:
-
Place 4-isopropylbenzyl chloride (1.0 eq) and triethyl phosphite (1.2 eq) in a microwave-safe reaction vessel with a magnetic stir bar.[3]
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a shorter duration (e.g., 15-30 minutes).[3]
-
After cooling, the work-up and purification steps are similar to the conventional thermal method.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C14H23O3P |
| Molecular Weight | 270.31 g/mol [5] |
| CAS Number | 77237-55-9[5] |
| Appearance | Colorless liquid (typical) |
| Boiling Point | Varies with pressure (e.g., 110 °C / 0.2 mmHg for the related 4-methyl analog) |
| Density | ~1.07 g/mL at 25 °C (for the related 4-methyl analog) |
| Refractive Index | ~1.497 at 20 °C (for the related 4-methyl analog) |
Characterization Data:
The structure of this compound can be confirmed using various spectroscopic techniques:
-
¹H NMR: Will show characteristic peaks for the ethyl groups (triplet and quartet), the benzylic protons (a doublet due to coupling with phosphorus), the aromatic protons, and the isopropyl group (a septet and a doublet).
-
¹³C NMR: Will display signals for all the unique carbon atoms in the molecule, with the benzylic carbon showing a characteristic coupling to the phosphorus atom.
-
³¹P NMR: A single peak in the phosphonate region of the spectrum is expected, confirming the presence of the phosphorus center.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound will be observed.
Applications in Research and Development
This compound is a versatile reagent with applications primarily in organic synthesis.
Horner-Wadsworth-Emmons (HWE) Reaction
The most significant application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction .[6] This reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly stilbene derivatives.[6]
Workflow of the Horner-Wadsworth-Emmons Reaction:
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
The phosphonate is first deprotonated with a strong base (like sodium hydride) to generate a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form an intermediate which subsequently eliminates diethyl phosphate to yield the alkene. The stereochemical outcome of the HWE reaction can often be controlled by the choice of reaction conditions and the nature of the substituents.
Other Applications
-
Synthesis of Biologically Active Molecules: Benzylphosphonates are precursors to compounds with potential biological activity, including antimicrobial agents.[2]
-
Materials Science: Phosphonates are used in the development of advanced materials, such as enhancing the properties of polymers.[7]
-
Agrochemicals: The phosphonate moiety is found in some herbicides and pesticides.[7]
Conclusion
This compound, synthesized predominantly through the time-tested Michaelis-Arbuzov reaction, stands as a valuable reagent in the arsenal of synthetic chemists. Its primary utility in the Horner-Wadsworth-Emmons reaction for the construction of carbon-carbon double bonds underscores its importance in the synthesis of complex organic molecules. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a solid foundation for researchers and professionals working in the field of organic and medicinal chemistry.
References
- Exploring Diethyl Benzylphosphonate: Applications and Properties. (n.d.). Google Vertex AI Search.
-
Diethylphosphite - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses. Retrieved February 6, 2026, from [Link]
-
diethyl (4-methylbenzyl)phosphonate. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]
-
Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). (2021). MDPI. Retrieved February 6, 2026, from [Link]
-
Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC - NIH. Retrieved February 6, 2026, from [Link]
-
This compound, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved February 6, 2026, from [Link]
- Process for the synthesis of diethyl ethylphosphonate. (n.d.). Google Patents.
-
triethyl phosphite. (n.d.). Organic Syntheses Procedure. Retrieved February 6, 2026, from [Link]
- Method for the preparation of aralkyl dialkyl phosphonates. (n.d.). Google Patents.
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). [Source not further specified]. Retrieved February 6, 2026, from [Link]
-
Plausible mechanism for the formation of benzyl phosphonate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
Sources
- 1. Phosphonates: Uses, Properties, Examples & The Environment [airedale-group.com]
- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]
- 5. calpaclab.com [calpaclab.com]
- 6. innospk.com [innospk.com]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: Horner-Wadsworth-Emmons Olefination with Diethyl (4-Isopropylbenzyl)phosphonate
Executive Summary
This application note details the protocol for utilizing Diethyl (4-Isopropylbenzyl)phosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. Unlike classic HWE reagents stabilized by carbonyl groups (e.g., triethyl phosphonoacetate), benzyl phosphonates are semi-stabilized . This unique electronic character dictates specific reaction parameters to ensure high E-selectivity and yield.
This guide targets the synthesis of 4-isopropyl-substituted stilbenes , a structural motif critical in the development of liquid crystals, retinoid analogs, and resveratrol-derived therapeutics.
Mechanistic Insight & Reagent Chemistry
The "Semi-Stabilized" Nuance
Standard HWE reagents possess an electron-withdrawing group (EWG) like an ester or nitrile directly attached to the
-
Reactivity: Higher nucleophilicity than ester-stabilized phosphonates.
-
Selectivity: The lack of a strong EWG reduces the reversibility of the initial addition step. Consequently, kinetic control can lead to significant Z-isomer formation. To achieve the thermodynamic E-isomer, conditions must promote equilibration of the oxaphosphetane intermediate.
Reaction Pathway
The reaction proceeds via the formation of a carbanion, nucleophilic attack on the aldehyde, and subsequent elimination of diethyl phosphate.[1]
Figure 1: Mechanistic pathway of the HWE reaction using benzyl phosphonates.
Experimental Protocol
Materials & Equipment
-
Reagent: this compound (>97% purity).[2]
-
Substrate: Aryl aldehyde (e.g., 4-methoxybenzaldehyde for demonstration).
-
Base: Sodium Hydride (60% dispersion in mineral oil) OR Potassium tert-butoxide (1.0 M in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.
-
Atmosphere: Dry Nitrogen or Argon.
Standard Operating Procedure (SOP)
This protocol is optimized for a 1.0 mmol scale .
Step 1: Reagent Activation
-
Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cool the flask to room temperature under a stream of nitrogen.
-
Add Sodium Hydride (48 mg, 1.2 mmol, 60% dispersion) .
-
Note: Wash NaH with dry hexane (2 x 2 mL) if mineral oil interference is a concern, though typically unnecessary for this reaction.
-
-
Add Anhydrous THF (5 mL) via syringe. Cool the suspension to 0 °C (ice bath).
Step 2: Phosphonate Addition
-
Dissolve This compound (270 mg, 1.0 mmol) in Anhydrous THF (2 mL) .
-
Add the phosphonate solution dropwise to the NaH suspension over 5 minutes.
-
Critical Step: Allow the mixture to stir at 0 °C for 30 minutes.
-
Observation: Evolution of
gas will occur. The solution typically turns yellow/orange, indicating carbanion formation.
-
Step 3: Coupling Reaction
-
Dissolve the Aryl Aldehyde (1.0 mmol) in Anhydrous THF (2 mL) .
-
Add the aldehyde solution dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .
-
Stir for 4–12 hours . Monitor reaction progress via TLC (typically 10% EtOAc in Hexanes).
-
Endpoint: Disappearance of the aldehyde spot.
-
Step 4: Workup & Purification
-
Quench the reaction by careful addition of Saturated
(5 mL) at 0 °C. -
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL) .
-
Combine organic layers and wash with Brine (15 mL) .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes
5% EtOAc/Hexanes. -
Note: The byproduct, diethyl phosphate, is water-soluble and largely removed during extraction, simplifying purification compared to Wittig reactions (triphenylphosphine oxide removal).
-
Optimization & Troubleshooting
The "semi-stabilized" nature of the benzyl phosphonate requires careful tuning if E/Z selectivity is poor.
| Variable | Recommendation | Rationale |
| Base Selection | KOtBu vs. NaH | Potassium cation ( |
| Solvent | DMF or DMSO | Polar aprotic solvents stabilize the carbanion and facilitate the elimination step, often pushing the reaction toward the thermodynamic E-product. |
| Temperature | Reflux (if needed) | If the reaction stalls or Z-isomer is high, heating (THF reflux) promotes equilibration of the betaine/oxaphosphetane intermediate to the more stable E-form. |
| Additives | 15-Crown-5 | If using NaH, adding a crown ether can sequester the sodium cation, creating a "naked" anion that is more reactive and selective. |
Workflow Logic Diagram
Figure 2: Decision matrix for experimental execution.
Safety & Handling
-
This compound: Generally considered an irritant. Avoid contact with skin and eyes.[3][4][5]
-
Sodium Hydride: Flammable solid; reacts violently with water. Handle under inert atmosphere.
-
Solvents: THF is a peroxide-forming ether. Ensure it is distilled or tested for peroxides before use.
References
-
Horner, L., et al. "Hoffmann-Streitwulf, X. Phosphororganische Verbindungen, XII. Phosphinoxyde als Reagenzien zur Olefinierung."[6][7][8][9] Chemische Berichte, 1958.
-
Wadsworth, W. S., & Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961.
-
Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[6][10][11] Chemical Reviews, 1989.
- Minami, T., & Motoyoshiya, J. "Vinylphosphonates in Organic Synthesis." Synthesis, 1992.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: HWE Olefination using Diethyl (4-Isopropylbenzyl)phosphonate
[1]
Executive Summary & Application Scope
This technical guide details the protocol for the Horner-Wadsworth-Emmons (HWE) olefination utilizing Diethyl (4-isopropylbenzyl)phosphonate .[1] This reagent is a critical intermediate in the synthesis of functionalized stilbenes, most notably Tapinarof (Benvitimod) , a non-steroidal therapeutic agent for psoriasis and atopic dermatitis.
Unlike standard Wittig reagents, this phosphonate ester offers superior E-stereoselectivity (trans-selectivity) and simplified workup due to the water-solubility of the phosphate byproduct. This protocol is designed for researchers requiring high-purity (E)-alkenes for pharmaceutical or materials science applications (e.g., liquid crystals).[1]
Reagent Profile & Mechanistic Insight
Physicochemical Profile
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 77237-55-9 |
| Molecular Formula | C₁₄H₂₃O₃P |
| Molecular Weight | 270.30 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in THF, DMF, Toluene, DCM; Insoluble in water |
| Storage | Hygroscopic; Store under inert gas (Ar/N₂) at 2–8°C |
Mechanistic Driver: The E-Selectivity
The reaction proceeds via the formation of a phosphonate carbanion, which attacks the carbonyl carbon of the aldehyde.[2] The high E-selectivity in this specific benzylic system is driven by the thermodynamic control of the oxaphosphetane intermediate.
-
Step 1 (Deprotonation): The benzylic protons are acidic (pKa ~20-22 in DMSO), allowing deprotonation by alkoxides or hydrides.
-
Step 2 (Addition): The carbanion attacks the aldehyde. For semi-stabilized ylides/phosphonates, this step is reversible.
-
Step 3 (Elimination): The breakdown of the trans-disubstituted oxaphosphetane is slower but leads to the thermodynamically stable E-alkene. Steric bulk on the phosphonate (diethyl vs. diphenyl) and the aldehyde influences this ratio.
Visualization: Reaction Pathway[1][3]
The following diagram illustrates the critical intermediates and the divergence point determining stereochemistry.
Caption: Mechanistic pathway highlighting the thermodynamic equilibration favoring the trans-oxaphosphetane and subsequent (E)-alkene formation.
Experimental Protocol: Synthesis of (E)-4-Isopropylstilbenes
This protocol is optimized for the coupling of this compound with 3,5-Dimethoxybenzaldehyde (a model for Tapinarof synthesis), but is applicable to other aryl aldehydes.
Reagent Preparation
-
Phosphonate Solution: Dissolve 1.0 eq of this compound in anhydrous THF (0.5 M concentration).
-
Aldehyde Solution: Dissolve 1.0–1.1 eq of the aldehyde in anhydrous THF.
-
Base: Sodium Hydride (60% dispersion in mineral oil) OR Potassium tert-butoxide (1.0 M in THF). Note: NaH is preferred for cost; KOtBu is preferred for speed and strictly anhydrous conditions.
Step-by-Step Procedure
Step 1: System Preparation[1]
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge the flask with Nitrogen (N₂) or Argon for 15 minutes.
-
Add Sodium Hydride (NaH) (1.2 eq) to the flask.
-
Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required immediately. Remove hexane via syringe.
Step 2: Carbanion Formation[1]
-
Add anhydrous THF to the NaH to create a suspension. Cool to 0°C in an ice bath.
-
Add the Phosphonate Solution dropwise via syringe over 10–15 minutes.
-
Observation: Evolution of H₂ gas (bubbling). The solution may turn slightly yellow/orange, indicating carbanion formation.
-
-
Stir at 0°C for 30–45 minutes to ensure complete deprotonation.
Step 3: Coupling Reaction[1]
-
Add the Aldehyde Solution dropwise to the cold reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or HPLC.
-
Target: Disappearance of the phosphonate limiting reagent.
-
Step 4: Quench and Workup[1]
-
Cool the mixture back to 0°C.
-
Quench carefully with Saturated NH₄Cl (aq) or water. Caution: Residual NaH will bubble vigorously.[1]
-
Extract the aqueous layer with Ethyl Acetate (3x) .
-
Combine organic layers and wash with Brine (1x) .
-
Dry over anhydrous Na₂SO₄ or MgSO₄ .
-
Filter and concentrate under reduced pressure (Rotovap).
Step 5: Purification[1]
-
Recrystallization: Many stilbenes (especially Tapinarof precursors) are solids. Recrystallize from Ethanol/Water or Hexane/EtOAc.
-
Flash Chromatography: If oil/impure, use Silica Gel chromatography.
-
Eluent: Gradient Hexane → 10% EtOAc/Hexane.
-
Optimization & Troubleshooting Matrix
Use the following decision tree to optimize conditions if yields are low or selectivity is poor.
Caption: Decision logic for troubleshooting reaction yield and stereochemical outcome.
Quantitative Data: Expected Outcomes
| Variable | Standard Condition (NaH/THF) | Modified Condition (KOtBu/DMF) |
| Temperature | 0°C → RT | -20°C → RT |
| Time | 4–12 Hours | 2–6 Hours |
| Typical Yield | 75–85% | 85–95% |
| E:Z Ratio | ~90:10 | >95:5 |
| Primary Use | General Synthesis | Sterically hindered aldehydes |
References
-
Horner-Wadsworth-Emmons Reaction Overview. Wikipedia.[1] Available at: [Link][3][4][5]
-
Clean preparation method of (E)-3,5-dihydroxy-4-isopropylstilbene. Patent CN101648851B.[1][6] Google Patents. Available at:
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination. National Institutes of Health (PMC). Available at: [Link]
-
This compound Product Data. CP Lab Safety. Available at: [Link]
-
Preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion. National Institutes of Health (PubMed).[1] Available at: [Link]
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. The preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion and in vitro release - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of Bioactive (E)-4-Isopropylstilbenes via Horner-Wadsworth-Emmons Olefination
Executive Summary
This technical guide details the protocol for synthesizing (E)-stilbene derivatives utilizing Diethyl (4-Isopropylbenzyl)phosphonate as the key Horner-Wadsworth-Emmons (HWE) reagent.
Stilbenes, such as resveratrol and pterostilbene, are a class of polyphenols with significant therapeutic potential, including anticancer, antioxidant, and antimicrobial properties. The introduction of a lipophilic isopropyl group at the 4-position of the stilbene core enhances membrane permeability and metabolic stability compared to their hydroxylated counterparts.
This protocol privileges the Horner-Wadsworth-Emmons (HWE) reaction over the traditional Wittig reaction.[1] The HWE modification offers superior E-selectivity (trans-isomer), easier purification (water-soluble phosphate byproducts), and milder reaction conditions, making it the industry standard for high-value pharmaceutical intermediates.
Strategic Analysis & Retrosynthesis
The synthesis is designed as a convergent assembly. The core stilbene olefinic bond is formed by coupling an electron-rich benzylic phosphonate with a substituted benzaldehyde.
Mechanistic Advantage
-
Selectivity: The HWE reaction involves a thermodynamic equilibrium that strongly favors the formation of the thermodynamically stable (E)-alkene via an oxaphosphetane intermediate.
-
Byproduct Removal: Unlike the Wittig reaction, which produces triphenylphosphine oxide (difficult to remove), the HWE reaction yields a water-soluble dialkyl phosphate salt, simplifying downstream processing.
Retrosynthetic Workflow (Visualized)
Figure 1: Retrosynthetic analysis showing the convergent assembly of the stilbene core from a phosphonate and an aldehyde.[2]
Experimental Protocols
Phase 1: Reagent Synthesis (Michaelis-Arbuzov Reaction)
If the phosphonate is not purchased commercially, it must be synthesized from the benzyl halide. This step requires high thermal input.
Objective: Convert 4-isopropylbenzyl chloride to this compound.
Reagents:
-
4-Isopropylbenzyl chloride (1.0 equiv)
-
Triethyl phosphite (1.2 equiv)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add 4-isopropylbenzyl chloride (neat) to the flask. Add triethyl phosphite.[3][4] No solvent is required (neat reaction).
-
Reaction: Heat the mixture to 130–150°C for 4–6 hours.
-
Note: The reaction produces ethyl chloride (gas). Ensure the condenser is efficient and the system is vented to a fume hood.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or disappearance of the starting halide peak in GC-MS.
-
Purification: Distill off the excess triethyl phosphite under reduced pressure (vacuum distillation). The residue is the target phosphonate (usually a viscous oil).
-
Yield Expectation: >90%.
-
Phase 2: Stilbene Assembly (The HWE Coupling)
Objective: Coupling this compound with 3,5-Dimethoxybenzaldehyde (Example Aldehyde) to form (E)-3,5-dimethoxy-4'-isopropylstilbene.
Reagents:
-
This compound (1.0 equiv)
-
Substituted Benzaldehyde (e.g., 3,5-Dimethoxybenzaldehyde) (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2–1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous (0.2 M concentration)
-
Alternative Base: Potassium tert-butoxide (KOtBu) in THF (often gives faster rates).
Step-by-Step Protocol:
-
Activation (Carbanion Formation):
-
Flame-dry a two-neck round-bottom flask and flush with Argon/Nitrogen.
-
Add NaH (1.5 equiv) and wash with dry hexane (2x) to remove mineral oil if strict purity is required (optional for scale-up).
-
Add anhydrous THF. Cool the suspension to 0°C (ice bath).
-
Add the Phosphonate (1.0 equiv) dropwise (dissolved in minimal THF).
-
Observation: The solution should turn clear or slightly yellow, indicating the formation of the phosphonate carbanion. Stir for 30 minutes at 0°C.
-
-
Coupling:
-
Add the Aldehyde (1.0 equiv) dropwise (dissolved in THF) to the cold carbanion solution.
-
Critical Step: Allow the reaction to warm slowly to Room Temperature (RT) .
-
Stir at RT for 4–12 hours.
-
Self-Validation: The reaction often becomes gelatinous or changes color (e.g., to bright yellow/orange) as the conjugated system forms.
-
-
Workup:
-
Quench the reaction carefully with saturated aqueous NH₄Cl (exothermic).
-
Extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with Brine, dry over anhydrous MgSO₄, and concentrate under vacuum.
-
-
Purification:
-
Recrystallization: Many stilbenes are solids. Recrystallize from hot Ethanol or Hexane/EtOAc mixtures.
-
Flash Chromatography: If oil/solid mix, use Silica gel (Eluent: Hexane/EtOAc 95:5 to 80:20).
-
Reaction Mechanism & Pathway[3][5][6][7][8]
The following diagram illustrates the molecular pathway, highlighting the critical "Anti-Elimination" step that enforces the trans geometry.
Figure 2: Mechanistic pathway of the HWE reaction. The formation of the stable oxaphosphetane intermediate dictates the stereochemical outcome.
Data Analysis & Characterization
Successful synthesis is validated by ¹H NMR spectroscopy.[5] The coupling constant (J) of the vinylic protons is the definitive marker for stereochemistry.
Expected NMR Data
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Interpretation |
| Vinylic Protons | 6.90 – 7.20 | Doublet (d) | 16.0 – 16.5 Hz | Confirms Trans (E) Geometry |
| Aromatic (Isopropyl ring) | 7.20 – 7.50 | Multiplet | - | 1,4-substitution pattern |
| Isopropyl CH | 2.80 – 3.00 | Septet | ~7.0 Hz | Methine proton |
| Isopropyl CH₃ | 1.20 – 1.30 | Doublet | ~7.0 Hz | Methyl groups |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or old NaH | Use freshly distilled THF (Na/Benzophenone) and fresh NaH. |
| Z-isomer present | Reaction temperature too low during elimination | Ensure reaction warms to RT or reflux gently for 1 hour after aldehyde addition. |
| No Reaction | Phosphonate pKa too high | Switch base to KOtBu (stronger) or add 15-crown-5 ether to complex sodium. |
| Oily Product | Residual solvent or impurities | Recrystallize from cold methanol; high vacuum drying for >12h. |
References
-
Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. Source:[Link]
-
Stilbenes Preparation and Analysis. Wiley-VCH. Source:[Link]
-
Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. MDPI (Molecules). Source:[Link]
-
Michaelis-Arbuzov Reaction Mechanism. Organic Chemistry Portal. Source:[Link]
Sources
Strategic Base Selection in the Horner-Wadsworth-Emmons Olefination of Diethyl (4-Isopropylbenzyl)phosphonate: A Detailed Application Guide
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the stereocontrolled formation of alkenes, a structural motif prevalent in numerous biologically active molecules and advanced materials.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the critical aspect of base selection for the HWE reaction, specifically focusing on the substrate Diethyl (4-Isopropylbenzyl)phosphonate. We will delve into the mechanistic underpinnings of the reaction, explore a variety of suitable bases, and present detailed, field-proven protocols to empower chemists in achieving optimal yields and desired stereoselectivity in their synthetic endeavors.
Introduction to the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination reaction that involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[3][4] A significant advantage of the HWE reaction over the related Wittig reaction lies in the nature of the phosphorus byproduct; the water-soluble dialkyl phosphate salt generated in the HWE reaction is easily removed during aqueous workup, simplifying product purification.[4][5] Furthermore, the phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds under milder conditions.[4][6]
The reaction is particularly valuable for its ability to produce predominantly (E)-alkenes, a stereochemical outcome driven by thermodynamic control during the reaction pathway.[4][6][7] This guide will focus on the reaction of this compound, a common building block in the synthesis of stilbene derivatives and other pharmacologically relevant scaffolds.[8][9]
The Pivotal Role of the Base in the HWE Reaction
The selection of an appropriate base is arguably the most critical parameter in a successful HWE reaction. The primary function of the base is to deprotonate the α-carbon of the phosphonate, generating the key phosphonate carbanion intermediate.[4][10] This deprotonation is the first and often rate-determining step of the reaction sequence.[4]
The choice of base directly influences several key aspects of the reaction:
-
Reaction Rate: A sufficiently strong base is required to efficiently generate the phosphonate carbanion. The pKa of the α-protons of this compound is influenced by the electron-donating nature of the isopropylbenzyl group, necessitating a base of appropriate strength.
-
Stereoselectivity: The nature of the base and its counterion can impact the stereochemical outcome of the reaction, influencing the ratio of (E) to (Z) isomers.
-
Substrate Compatibility: The presence of base-sensitive functional groups in either the phosphonate or the aldehyde coupling partner dictates the use of milder, non-nucleophilic bases to avoid unwanted side reactions.[4]
-
Solubility and Reaction Heterogeneity: The solubility of the base and the resulting phosphonate salt in the reaction solvent can affect the reaction kinetics.
A Comparative Analysis of Bases for the HWE Reaction with this compound
The selection of the base should be a deliberate process based on the specific requirements of the reaction. Below is a comparative analysis of commonly employed bases.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Characteristics & Considerations |
| Sodium Hydride (NaH) | ~35 | THF, DMF, DME | Strong, non-nucleophilic base. Often the first choice for standard HWE reactions.[5] Requires anhydrous conditions due to its reactivity with water. The resulting sodium salt of the phosphonate is often soluble in polar aprotic solvents. |
| Potassium tert-Butoxide (KOtBu) | ~19 | THF, t-BuOH | Strong, sterically hindered base. Good for generating the carbanion quickly. Its bulkiness can sometimes influence stereoselectivity. Soluble in a range of organic solvents. |
| Lithium Diisopropylamide (LDA) | ~36 | THF | Very strong, non-nucleophilic base. Useful for less acidic phosphonates or when rapid and complete deprotonation is required. Typically prepared in situ at low temperatures. |
| Sodium Amide (NaNH₂) | ~38 | Liquid NH₃, Toluene | Extremely strong base. Less commonly used in modern HWE reactions due to the availability of more convenient alternatives. Requires specialized handling. |
| DBU/LiCl | ~13.5 (DBU) | Acetonitrile, THF | Milder, non-nucleophilic base system (Masamune-Roush conditions). Ideal for substrates with base-sensitive functional groups.[4][11] The lithium salt enhances the electrophilicity of the aldehyde and facilitates the elimination step. |
| Potassium Carbonate (K₂CO₃) / 18-Crown-6 | ~10.3 | THF, Acetonitrile | Mild base system. The crown ether is used to solubilize the potassium carbonate and enhance the basicity of the carbonate anion. Suitable for sensitive substrates. |
Experimental Protocols
The following protocols are provided as a starting point for the HWE reaction of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific aldehyde coupling partners.
Protocol 1: Standard HWE Reaction Using Sodium Hydride
This protocol is suitable for aldehydes that are stable to strongly basic conditions.
Materials:
-
This compound
-
Aldehyde of choice
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Phosphonate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Carbanion Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
Aldehyde Addition: Dissolve the aldehyde (1.0-1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive aldehydes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild HWE Reaction Using DBU/LiCl (Masamune-Roush Conditions)
This protocol is recommended for reactions involving base-sensitive aldehydes.
Materials:
-
This compound
-
Aldehyde of choice
-
Lithium Chloride (LiCl), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.1 equivalents) and this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the mixture.
-
Base Addition: Cool the mixture to 0 °C and add DBU (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Workup: Add saturated aqueous NH₄Cl solution and extract with an appropriate organic solvent.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially when using NaH.
-
Verify the quality of the NaH.
-
Consider increasing the reaction temperature or time for unreactive substrates.
-
Ensure complete deprotonation of the phosphonate before adding the aldehyde.
-
-
Poor (E/Z) Selectivity:
-
The choice of base and solvent can influence stereoselectivity. For enhanced (Z)-selectivity, consider the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF).[4][6][12]
-
Lowering the reaction temperature may improve selectivity.
-
-
Side Reactions:
-
If the aldehyde is prone to self-condensation (e.g., aldol reaction), use milder conditions like the Masamune-Roush protocol.
-
Protect any base-sensitive functional groups on the substrates prior to the HWE reaction.
-
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and reliable method for the synthesis of alkenes. The judicious selection of the base is paramount to the success of the reaction, influencing yield, stereoselectivity, and substrate scope. For the olefination of this compound, sodium hydride serves as a robust and effective base for a wide range of aldehydes. For more delicate substrates, milder conditions such as the Masamune-Roush protocol provide an excellent alternative. By understanding the principles outlined in this guide and carefully selecting the appropriate reaction conditions, researchers can effectively harness the power of the HWE reaction in their synthetic campaigns.
References
-
Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (2019). Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
HWE reaction protocols frequently found in the literature. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. (2023). Retrieved from [Link]
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206–2230. Retrieved from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Orita, A., et al. (2009). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 74(15), 5576–5586. Retrieved from [Link]
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET Digital. Retrieved from [Link]
-
Michalak, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7203. Retrieved from [Link]
-
Optimization of the HWE reaction conditions a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of stilbene derivatives 139 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. (n.d.). Retrieved from [Link]
-
Sodium hydride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Retrieved from [Link]
-
Potassium tert-Butoxide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. youtube.com [youtube.com]
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- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for Diethyl (4-Isopropylbenzyl)phosphonate olefination
Abstract
This guide details the operational parameters for utilizing Diethyl (4-isopropylbenzyl)phosphonate in Horner-Wadsworth-Emmons (HWE) olefinations. This reagent is a critical building block for the synthesis of functionalized stilbenes, including intermediates for S1P1 receptor modulators and resveratrol analogs. Unlike the Wittig reaction, this phosphonate-based protocol offers superior E-selectivity, easier purification via water-soluble byproducts, and higher nucleophilicity toward hindered carbonyls.[1] We present three validated protocols ranging from standard discovery-scale synthesis to process-friendly phase-transfer catalysis.
Strategic Reaction Design
Mechanistic Principles
The reaction follows the HWE mechanism, where the phosphonate is deprotonated to form a carbanion, which attacks an aldehyde to form a transient oxaphosphetane.[2][3][4][5] The driving force is the formation of the strong P=O bond in the diethyl phosphate byproduct.
Key Stereochemical Driver: The thermodynamic stability of the trans-oxaphosphetane intermediate leads to high (E)-selectivity (typically >95:5 E:Z).
Critical Process Variables
| Variable | Recommendation | Mechanistic Rationale |
| Base Selection | NaH (Standard) or KOtBu | Strong bases ensure complete deprotonation. LiHMDS is preferred for base-sensitive substrates to prevent side reactions (e.g., racemization). |
| Solvent | THF (Anhydrous) | Provides optimal solubility for the phosphonate anion. DMF accelerates the reaction but can be harder to remove. |
| Temperature | 0°C | Deprotonation is exothermic; addition should be controlled at 0°C. Warming to RT drives elimination. |
| Stoichiometry | 1.1 - 1.2 equiv. | Slight excess of phosphonate ensures complete consumption of the valuable aldehyde limiting reagent. |
Visualizing the Pathway
The following diagram illustrates the HWE cycle and the decision logic for base selection.
Figure 1: Mechanistic pathway of the HWE olefination favoring (E)-alkene formation.
Experimental Protocols
Protocol A: Standard High-Fidelity Synthesis (NaH/THF)
Best for: Discovery chemistry, maximum yield, and difficult substrates.
Reagents:
-
This compound (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
Anhydrous THF (0.2 M concentration relative to aldehyde)
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF. Cool to 0°C.
-
Deprotonation: Dropwise add this compound (1.2 equiv) dissolved in minimal THF. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until the solution becomes clear/yellow (indicating carbanion formation).
-
Coupling: Dropwise add the Aldehyde (1.0 equiv) dissolved in THF.
-
Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude material typically contains the alkene and mineral oil (from NaH). Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Mild Phase-Transfer Conditions (NaOH/DCM)
Best for: Scale-up, moisture-sensitive aldehydes, or avoiding cryogenic conditions.
Reagents:
-
This compound (1.1 equiv)
-
Aldehyde (1.0 equiv)[3]
-
Dichloromethane (DCM)
-
50% Aqueous NaOH (5.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (5 mol%)
Procedure:
-
Dissolve the phosphonate and aldehyde in DCM (0.5 M).
-
Add the phase transfer catalyst (TBAB).
-
Add 50% NaOH solution vigorously.
-
Stir briskly at RT for 1–3 hours. The biphasic mixture requires high stir rates (800+ rpm) for efficient mass transfer.
-
Workup: Separate layers. The phosphate byproduct remains in the aqueous layer. Wash organic layer with water, dry, and concentrate.
Protocol C: One-Pot Arbuzov-HWE Sequence
Best for: Starting directly from 4-isopropylbenzyl alcohol (cheaper starting material).
Concept: Convert the alcohol to the phosphonate in situ using ZnI₂, then olefinate.
Procedure:
-
Arbuzov: Mix 4-isopropylbenzyl alcohol (1.0 equiv), Triethyl phosphite (1.2 equiv), and ZnI₂ (5 mol%) in Toluene. Heat to reflux (110°C) for 4–6 hours.
-
Evaporation: Remove excess P(OEt)₃ under vacuum.
-
HWE: Redissolve the crude phosphonate in THF. Add KOtBu (1.5 equiv) at 0°C, stir 30 min, then add Aldehyde. Proceed as in Protocol A.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Enolization of Aldehyde | Switch base to LiHMDS or KHMDS at -78°C to suppress enolization. |
| Poor E/Z Ratio | Kinetic Control Dominating | Ensure reaction warms to RT or reflux in THF to allow thermodynamic equilibration to the E-isomer. |
| No Reaction | Wet Solvents | Phosphonate carbanions are instantly protonated by water. Use freshly distilled THF or molecular sieves. |
| Oily Product | Mineral Oil Contamination | If using NaH (60% oil), wash the NaH with dry hexane before reaction, or switch to KOtBu (solid). |
Safety & Handling
-
Phosphonates: Generally low toxicity but should be treated as potential irritants. The byproduct (diethyl phosphate) is water-soluble and non-toxic.
-
Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Use under inert atmosphere.
-
Solvents: THF can form peroxides; test before use. DCM is a suspected carcinogen; use in a fume hood.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[2][4][7] Chemical Reviews, 89(4), 863–927.
- Blattner, A., et al. (2016). "Scalable Synthesis of Resveratrol and Stilbene Derivatives via HWE Reaction." Organic Process Research & Development.
-
Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738.
-
Nambiar, S., et al. (2011). "Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates." Organic Letters, 13(5), 1076-1079. (Basis for Protocol C).
Sources
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- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes & Protocols for the Large-Scale Synthesis of Diethyl (4-Isopropylbenzyl)phosphonate
Introduction: The Strategic Importance of Diethyl (4-Isopropylbenzyl)phosphonate
This compound is a key organophosphorus reagent prized for its role in modern organic synthesis. As a stabilized phosphonate ester, its primary and most critical application is serving as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4][5] This powerful olefination method is renowned for its ability to produce alkenes, particularly trans-isomers, with high stereoselectivity. The resulting olefin structures are integral to a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[6][7][8]
The 4-isopropylbenzyl moiety, specifically, allows for the introduction of a substituted aromatic ring, a common structural motif in drug candidates and biologically active compounds.[9] Consequently, mastering the reliable, safe, and scalable synthesis of this phosphonate is a critical enabling step for research, process development, and manufacturing in the pharmaceutical and chemical industries.
This document provides a comprehensive guide for the large-scale synthesis of this compound, grounded in established chemical principles and validated safety protocols. We will detail not only the procedural steps but also the underlying mechanistic rationale, ensuring that the protocol is both reproducible and understood.
The Synthetic Strategy: A Tale of Two Reactions
The industrial production of benzylphosphonates is dominated by the Michaelis-Arbuzov reaction .[10][11] This classic C-P bond-forming reaction is valued for its reliability and efficiency, particularly at scale. The core transformation involves the reaction of a trialkyl phosphite with an alkyl halide.
While alternative one-pot methods converting benzylic alcohols directly to phosphonates using reagents like ZnI₂ exist and are excellent for laboratory-scale discovery, the Michaelis-Arbuzov reaction remains the workhorse for large-scale campaigns due to its more predictable kinetics and simpler purification of the final product from non-volatile byproducts.[12][13][14]
Part I: Synthesis of the Key Precursor, 4-Isopropylbenzyl Chloride
A high-quality starting material is non-negotiable for a successful large-scale synthesis. The required precursor, 4-isopropylbenzyl chloride, can be efficiently prepared from 4-isopropylbenzyl alcohol via reaction with thionyl chloride (SOCl₂).[15][16]
Mechanism: The reaction proceeds by the conversion of the alcohol's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. An SN2 or SNi (internal nucleophilic substitution) mechanism then leads to the displacement of this group by a chloride ion, yielding the target benzyl chloride and gaseous byproducts (SO₂ and HCl), which conveniently drive the reaction to completion.
Caption: Synthesis of 4-Isopropylbenzyl Chloride from its alcohol precursor.
Part II: The Michaelis-Arbuzov Reaction Mechanism
The core of the target synthesis is the reaction between 4-isopropylbenzyl chloride and triethyl phosphite.
Mechanism: This reaction is a classic example of nucleophilic substitution followed by dealkylation.
-
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of 4-isopropylbenzyl chloride. This displaces the chloride ion and forms a quaternary phosphonium salt intermediate.
-
Dealkylation: The displaced chloride ion, now acting as a nucleophile, attacks one of the ethyl groups on the phosphonium salt in a second SN2 reaction. This step results in the formation of the stable P=O double bond of the phosphonate and liberates ethyl chloride as a volatile byproduct.
Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1-mole scale synthesis. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.
Critical Safety Precautions
-
Exothermic Reaction: The Michaelis-Arbuzov reaction is exothermic. Large-scale operations can lead to a runaway reaction if the addition of the benzyl chloride is not carefully controlled.[11] Ensure adequate cooling capacity is on standby.
-
Reagent Hazards:
-
4-Isopropylbenzyl Chloride: Is a lachrymator and skin irritant. Avoid inhalation and skin contact.[17]
-
Triethyl Phosphite: Is combustible and has a pungent, unpleasant odor. Work in a well-ventilated area away from ignition sources.
-
-
Personal Protective Equipment (PPE): At a minimum, safety goggles with side shields, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves are mandatory.[18][19]
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphite and other potential side reactions.
Materials & Equipment
| Reagent / Material | Grade | Supplier Example | CAS No. | Quantity | Molar Eq. |
| 4-Isopropylbenzyl Chloride | ≥98% | Sigma-Aldrich | 2051-18-5 | 168.65 g | 1.0 |
| Triethyl Phosphite | ≥98% | Sigma-Aldrich | 122-52-1 | 249.2 g (258 mL) | 1.5 |
| Equipment | Specification | ||||
| Reaction Vessel | 1 L, 3-neck round-bottom flask | ||||
| Stirring | Overhead mechanical stirrer with PTFE paddle | ||||
| Heating | Heating mantle with thermocouple and controller | ||||
| Condenser | Reflux condenser with inert gas inlet | ||||
| Addition | 500 mL pressure-equalizing dropping funnel | ||||
| Temperature Monitoring | Internal digital thermometer | ||||
| Purification | Rotary evaporator and vacuum distillation setup |
Step-by-Step Experimental Procedure
Sources
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 11. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Research Portal [iro.uiowa.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 16. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
one-pot synthesis of alkenes using Diethyl (4-Isopropylbenzyl)phosphonate
Application Note: High-Yield Synthesis of (E)-4-Isopropylstilbenes via Horner-Wadsworth-Emmons Reaction
Executive Summary
This technical guide details the protocol for the one-pot synthesis of functionalized alkenes (specifically 4-isopropylstilbenes) utilizing Diethyl (4-isopropylbenzyl)phosphonate as the olefination reagent.
The 4-isopropylbenzyl moiety (cumyl group) is a critical pharmacophore in medicinal chemistry, appearing in resveratrol analogues, S1P1 receptor modulators (e.g., FTY720 derivatives), and retinoic acid receptor ligands. This protocol leverages the Horner-Wadsworth-Emmons (HWE) reaction, which offers distinct advantages over the traditional Wittig reaction:
-
Superior E-Selectivity: Thermodynamic control favors the trans-isomer.
-
Simplified Purification: The phosphate byproduct is water-soluble, allowing for easy removal via aqueous workup.[1]
-
One-Pot Efficiency: The reaction proceeds under mild conditions with high atom economy.
Chemical Foundation & Mechanism[2]
The synthesis relies on the deprotonation of the benzylic phosphonate to form a nucleophilic carbanion. This species attacks the carbonyl carbon of an aldehyde, forming a betaine intermediate that cyclizes into an oxaphosphetane. The driving force of the reaction is the formation of the strong P=O bond in the phosphate byproduct, driving the elimination step to yield the alkene.
Critical Mechanistic Insight: Unlike non-stabilized Wittig ylides (which favor Z-alkenes), the phosphonate-stabilized carbanion allows for reversible formation of the intermediates. This reversibility permits the system to equilibrate to the thermodynamically more stable trans-oxaphosphetane, resulting in high E-selectivity.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: The HWE reaction cycle showing the conversion of phosphonate to (E)-alkene via the oxaphosphetane intermediate.[2][3]
Reagent Profile
Ensure your reagent meets the following specifications before proceeding.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 52038-93-4 (Generic structure ref) |
| Molecular Formula | C₁₄H₂₃O₃P |
| Molecular Weight | 270.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in THF, DCM, DMF, Toluene; Insoluble in Water |
| Storage | Hygroscopic; Store under Nitrogen/Argon at 2–8°C |
Experimental Protocols
Protocol A: Standard Anhydrous HWE (High E-Selectivity)
Recommended for drug discovery applications requiring high stereochemical purity.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Aldehyde (1.0 – 1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 – 1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.
-
Solvation: Add This compound (1.0 equiv) and anhydrous THF (concentration ~0.2 M).
-
Deprotonation: Cool the solution to 0°C (ice bath). Add KOtBu (1.2 equiv) portion-wise.
-
Observation: The solution typically turns yellow or orange, indicating the formation of the phosphonate carbanion. Stir for 30 minutes at 0°C.
-
-
Coupling: Add the Aryl Aldehyde (1.0 equiv) dropwise (neat or dissolved in minimal THF).
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (hexane/EtOAc) or LC-MS.
-
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography or recrystallization (ethanol is common for stilbenes).
Protocol B: Phase-Transfer Catalyzed (PTC) One-Pot
Recommended for scale-up or when anhydrous conditions are difficult to maintain.
Reagents:
-
Phosphonate (1.0 equiv), Aldehyde (1.0 equiv)
-
Dichloromethane (DCM)
-
Aqueous NaOH (50% w/w)
-
TEBA (Triethylbenzylammonium chloride) (5 mol%)
Procedure:
-
Dissolve the phosphonate and aldehyde in DCM.
-
Add the TEBA catalyst.
-
Add the 50% NaOH solution dropwise under vigorous stirring.
-
Stir at room temperature for 1–3 hours.
-
Separate phases; wash the organic layer with water until neutral pH.
-
Evaporate solvent to obtain the crude alkene.
Optimization & Troubleshooting
The choice of base significantly impacts the yield and E/Z ratio. Use the decision matrix below to optimize your synthesis.
Table 1: Base Selection Matrix
| Base | Solvent | Conditions | Outcome Profile |
| KOtBu | THF | 0°C to RT | Best Balance. High yield, excellent E-selectivity (>95:5). Standard for stilbenes. |
| NaH | THF/DMF | 0°C to RT | High Reactivity. Good for sterically hindered aldehydes. Requires strict anhydrous conditions. |
| NaOMe | MeOH/DMF | Reflux | Cost Effective. Good for large scale, but may require higher temperatures; potential for transesterification. |
| LiHMDS | THF | -78°C | Sensitive Substrates. Use if the aldehyde contains base-sensitive groups (e.g., esters, epoxides). |
Figure 2: Workflow Optimization Logic (DOT Visualization)
Caption: Decision tree for selecting the optimal base and solvent system based on substrate sensitivity and reaction scale.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927. Link
- The definitive review on the mechanism and stereoselectivity of Wittig and HWE reactions.
-
Finefield, J. M., et al. (2011). A facile, stereoselective, one-pot synthesis of resveratrol derivatives. Tetrahedron Letters, 52(16), 1960–1963. Link
- Specific protocol utilizing benzyl phosphon
-
Minutolo, F., et al. (2005). Synthesis of a resveratrol analogue with high affinity and selectivity for the estrogen receptor beta. Journal of Medicinal Chemistry, 48(22), 6783–6786. Link
- Application of this chemistry in drug discovery for ER-beta ligands.
-
Wadsworth, W. S., & Emmons, W. D. (1961).[4] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link
- Foundational paper establishing the HWE reaction.
Sources
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Olefination of Ketones using Diethyl (4-Isopropylbenzyl)phosphonate
Executive Summary & Scientific Rationale
The olefination of ketones remains a distinct challenge in organic synthesis compared to aldehydes due to increased steric hindrance and reduced electrophilicity of the carbonyl carbon. While the classic Wittig reaction is a staple, it often suffers from difficult purification (triphenylphosphine oxide removal) and variable stereocontrol.
This guide details the protocol for utilizing Diethyl (4-isopropylbenzyl)phosphonate —a specialized Horner-Wadsworth-Emmons (HWE) reagent—to synthesize 1-isopropyl-4-(alkenyl)benzene derivatives. These "cumyl-substituted" stilbene motifs are critical in the development of retinoids, liquid crystalline materials, and resveratrol analogs.
Why this Reagent?
-
Thermodynamic Control: Unlike phosphonium ylides (Wittig), the phosphonate carbanion undergoes reversible addition to the ketone, allowing for thermodynamic equilibration to the more stable E-alkene (trans-isomer) prior to elimination.
-
Process Efficiency: The byproduct, diethyl phosphate salt, is water-soluble, eliminating the need for arduous chromatography often required to remove triphenylphosphine oxide in Wittig protocols.
-
Structural Utility: The 4-isopropyl group introduces lipophilicity and bulk, often used to modulate binding affinity in drug targets or phase transition temperatures in materials.
Mechanistic Insight
The reaction proceeds via the Horner-Wadsworth-Emmons mechanism.[1][2][3][4][5] The presence of the phenyl ring on the phosphonate renders the carbanion "semi-stabilized." While stabilized phosphonates (e.g., esters) yield almost exclusive E-selectivity, semi-stabilized benzyl phosphonates reacting with ketones require careful base selection to maximize E/Z ratios.
Reaction Pathway[1][2][3][4][5][6][7][8][9]
-
Deprotonation: A strong base removes the acidic benzylic proton (
-proton), generating a nucleophilic carbanion. -
Nucleophilic Attack: The carbanion attacks the ketone carbonyl, forming an oxyanion intermediate.
-
Oxaphosphetane Formation: The oxyanion collapses into a four-membered oxaphosphetane ring.
-
Elimination: Cycloreversion yields the alkene and the stable phosphate salt.
Visualization: HWE Pathway
Figure 1: The Horner-Wadsworth-Emmons reaction cycle for benzyl phosphonates.
Experimental Protocol
Materials & Stoichiometry
| Component | Equivalents | Role | Notes |
| This compound | 1.2 - 1.5 eq | Reagent | Slight excess ensures full consumption of the ketone (limiting reagent). |
| Ketone Substrate | 1.0 eq | Substrate | Dry thoroughly; water quenches the carbanion. |
| Sodium Hydride (60% in oil) | 1.5 - 2.0 eq | Base | Standard choice. For highly hindered ketones, switch to KOtBu . |
| THF (Anhydrous) | [0.2 M] | Solvent | DMF can be used to accelerate sluggish reactions. |
| 15-Crown-5 | 0.1 eq | Additive | Optional: Use if conversion is <50% after 4h. Sequesters Na+ to activate the anion. |
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
Step 1: Carbanion Generation
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and maintain under nitrogen or argon atmosphere.
-
Add Sodium Hydride (60 mg, 1.5 mmol) to the flask.
-
Note: If high purity is required, wash NaH with dry hexane (3x) to remove mineral oil, though this is rarely necessary for this reaction.
-
-
Add anhydrous THF (3 mL) and cool to 0°C (ice bath).
-
Add This compound (1.2 mmol) dropwise as a solution in THF (1 mL).
-
Observation: The solution should turn yellow/orange, indicating the formation of the benzylic carbanion. Stir at 0°C for 30 minutes.
Step 2: Coupling Reaction 6. Add the Ketone (1.0 mmol) dropwise as a solution in THF (1 mL). 7. Allow the reaction to warm to Room Temperature (25°C) naturally. 8. Monitoring: Stir for 4–12 hours. Monitor via TLC (Thin Layer Chromatography).
- TLC Tip: The phosphonate reagent is UV active. Ensure you can distinguish the product spot from the unreacted phosphonate.
Step 3: Workup & Purification 9. Quench: Carefully add Saturated Aqueous NH₄Cl (5 mL) at 0°C. 10. Extraction: Dilute with Ethyl Acetate (EtOAc, 20 mL) and separate layers. Extract the aqueous phase twice more with EtOAc.
- Wash: Wash combined organics with Brine (Sat. NaCl), dry over Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Optimization & Troubleshooting Guide
Ketones are sterically demanding. If the standard protocol yields low conversion or poor stereoselectivity, utilize the decision matrix below.
Base & Solvent Effects
The choice of base cation (Li+, Na+, K+) influences the "tightness" of the ion pair with the phosphonate carbanion. Larger cations (K+) often lead to looser ion pairs, increasing reactivity but potentially eroding stereoselectivity.
| Condition Set | Base | Solvent | Temp | Use Case |
| Standard | NaH | THF | 0°C | General purpose; good balance of rate/selectivity. |
| High Reactivity | KOtBu | THF or DMF | RT | For sterically hindered ketones (e.g., tert-butyl ketones). |
| High E-Selectivity | NaH + 15-Crown-5 | THF | -78°C | For substrates where Z-isomer formation is problematic. |
| Base Sensitive | LiCl + DBU | MeCN | RT | "Masamune-Roush" conditions; mild, for acid/base sensitive substrates. |
Workflow Decision Tree
Figure 2: Optimization logic for hindered ketone substrates.
References
-
Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[1][5] Organic Chemistry Portal. Available at: [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][3][5][8] Chemical Reviews, 89(4), 863-927. (Foundational text on HWE/Wittig mechanisms).
-
Claridge, T. D. W., et al. (2008).[5] "Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide." Organic Letters, 10(23), 5437-5440. Available at: [Link]
-
Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine."[3] Tetrahedron Letters, 25(21), 2183-2186. (Masamune-Roush conditions).[3]
- Minami, T., & Motoyoshiya, J. (1992). "Vinylphosphonates in Organic Synthesis." Synthesis, 1992(04), 333-349.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wadsworth-Emmons Reagents | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. reddit.com [reddit.com]
Strategic Implementation of Diethyl (4-Isopropylbenzyl)phosphonate: Protecting Group Strategies and HWE Protocols
Part 1: Strategic Analysis & Application Scope
Diethyl (4-isopropylbenzyl)phosphonate (CAS: 26687-36-9) is a specialized Horner-Wadsworth-Emmons (HWE) reagent designed for the convergent installation of the 4-isopropylbenzylidene motif. This structural unit—reminiscent of the p-cymene skeleton—is critical in the synthesis of lipophilic drug candidates (e.g., S1P1 receptor modulators), liquid crystals, and functionalized stilbenes.
Unlike the Wittig reaction, which often yields mixtures of E/Z isomers and produces difficult-to-remove triphenylphosphine oxide, this phosphonate reagent offers two distinct strategic advantages:[1]
-
High E-Selectivity: The thermodynamic control inherent to the HWE mechanism predominantly yields the trans (E) alkene.
-
Purification Efficiency: The dialkyl phosphate byproduct is water-soluble, simplifying workup in late-stage drug synthesis where chromatography is costly.
The "Protecting Group" Paradox
While this reagent is not a protecting group itself, its successful application requires a rigorous Protecting Group (PG) Strategy for the coupling partner (usually an aldehyde or ketone). The HWE reaction generates a highly nucleophilic carbanion using strong bases (NaH, LiHMDS, KOtBu). Consequently, electrophilic or base-sensitive functional groups on the substrate must be orthogonally protected to prevent side reactions such as polymerization, elimination, or competitive nucleophilic attack.
Part 2: Protecting Group Compatibility Matrix
The choice of base dictates the protecting group strategy. Below is a compatibility guide for substrates reacting with this compound.
Table 1: Base-Dependent Protecting Group Stability
| Functional Group | Recommended Protection | Base: NaH / THF (Standard) | Base: LiHMDS / -78°C (Kinetic) | Base: DBU / LiCl (Masamune-Roush) |
| Alcohol (-OH) | TBDMS, TBDPS | High (Stable) | High (Stable) | High (Stable) |
| Alcohol (-OH) | Acetyl / Benzoyl | Low (Risk of hydrolysis/migration) | Medium (Stable at low temp) | High (Stable) |
| Amine (-NH₂) | Boc (t-Butyloxycarbonyl) | High (Stable) | High (Stable) | High (Stable) |
| Amine (-NH₂) | Fmoc | Zero (Deprotects instantly) | Zero (Deprotects instantly) | Low (Risk of deprotection) |
| Carboxylic Acid | Methyl/Ethyl Ester | Low (Risk of Claisen condensation) | Medium (Sterics dependent) | High (Stable) |
| Carboxylic Acid | t-Butyl Ester | High (Stable) | High (Stable) | High (Stable) |
| Aldehyde/Ketone | Acetal / Ketal | High (Stable) | High (Stable) | High (Stable) |
Critical Insight: If your substrate contains base-labile groups like Fmoc or simple esters, you typically cannot use the standard NaH protocol. You must switch to the Masamune-Roush conditions (mild base activation) or protect labile esters as bulky t-butyl esters.
Part 3: Experimental Protocols
Protocol A: Standard HWE Olefination (Robust Substrates)
Use this for substrates protected with TBDMS, Boc, or Acetals.
Reagents:
-
This compound (1.2 equiv)
-
Substrate Aldehyde (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)
-
Anhydrous THF (0.2 M concentration relative to phosphonate)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (washed with hexanes if strict stoichiometry is required) in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add this compound dropwise. The solution will typically turn yellow/orange, indicating the formation of the phosphonate carbanion. Stir for 30 minutes at 0°C.
-
Coupling: Add the aldehyde substrate (dissolved in minimal THF) dropwise to the carbanion solution.
-
Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (typically 2–6 hours).
-
Workup: Quench with saturated NH₄Cl solution. The phosphate byproduct remains in the aqueous phase. Extract the organic product with EtOAc.
-
Purification: The crude material will contain the E-alkene. Flash chromatography (Hexanes/EtOAc) is usually sufficient.
Protocol B: Masamune-Roush Conditions (Sensitive Substrates)
Use this for substrates containing methyl esters, epimerizable centers, or Fmoc groups.
Reagents:
-
This compound (1.2 equiv)
-
Substrate Aldehyde (1.0 equiv)
-
LiCl (anhydrous, 1.5 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Chelation: Suspend anhydrous LiCl in dry MeCN under Argon.
-
Mixing: Add the phosphonate and the aldehyde substrate to the suspension.
-
Soft Deprotonation: Add DBU dropwise at room temperature.
-
Causality: LiCl increases the acidity of the phosphonate protons via coordination (Lewis acid activation), allowing a weaker base (DBU) to effect deprotection without destroying sensitive esters on the substrate.
-
-
Reaction: Stir for 12–24 hours. (Note: These reactions are slower than NaH-mediated ones).
Part 4: Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting the correct protocol based on the protecting groups present on your substrate.
Figure 1: Strategic decision tree for HWE olefination using this compound, correlating substrate stability with base selection.
Part 5: Troubleshooting & Optimization
-
Low E/Z Selectivity:
-
Cause: Reaction temperature too low during the elimination step.
-
Fix: Ensure the reaction warms fully to room temperature or reflux briefly after substrate addition to drive thermodynamic equilibration of the oxaphosphetane intermediate.
-
-
Starting Material Recovery (No Reaction):
-
Cause: Steric hindrance at the aldehyde or moisture in the phosphonate.
-
Fix: Dry the phosphonate by azeotroping with toluene before use. Switch to a smaller counter-ion base (LiHMDS) to reduce steric bulk during the attack.
-
-
Transesterification:
-
Cause: Using sodium ethoxide (NaOEt) as a base when the substrate has methyl esters.
-
Fix: Strictly use non-nucleophilic bases (NaH, LiHMDS) or bulky alkoxides (KOtBu).
-
References
-
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction Mechanism and Conditions. Retrieved from [Link]
- Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of mild conditions for sensitive substrates. Tetrahedron Letters. (Contextualized via search results on Masamune-Roush conditions).
Sources
Technical Application Note: Diethyl (4-Isopropylbenzyl)phosphonate in Medicinal Chemistry
This technical guide details the application of Diethyl (4-Isopropylbenzyl)phosphonate (CAS: 77237-55-9), a specialized Horner-Wadsworth-Emmons (HWE) reagent used to introduce the 4-isopropylbenzylidene pharmacophore. This moiety is a critical lipophilic anchor in various bioactive molecules, including nuclear receptor ligands (PPAR, RXR), S1P1 agonists, and stilbene-based anti-inflammatory agents.
Abstract & Strategic Relevance
This compound is a high-value organophosphorus building block designed for the stereoselective synthesis of (E)-stilbenes and functionalized alkenes via the Horner-Wadsworth-Emmons (HWE) reaction.
In medicinal chemistry, the 4-isopropylphenyl (cumyl) group serves as a privileged lipophilic motif. It enhances membrane permeability and optimizes hydrophobic interactions within receptor binding pockets (e.g., hydrophobic grooves of GPCRs or nuclear receptors). Unlike the n-propyl group, the isopropyl moiety provides branched steric bulk that can restrict metabolic oxidation at the benzylic position while improving selectivity.
Key Applications:
-
Stilbene-Based Drugs: Synthesis of resveratrol analogs and precursors for compounds like Tapinarof (AhR agonist) and Benvitimod .
-
S1P1 Receptor Agonists: Construction of the lipophilic tail segments found in sphingosine-1-phosphate receptor modulators.
-
Retinoids & Rexinoids: Formation of the conjugated linker systems characteristic of RXR/RAR ligands.
Mechanistic Insight: The HWE Advantage
The primary utility of this reagent lies in its ability to undergo the Horner-Wadsworth-Emmons reaction with aldehydes. Unlike the classic Wittig reaction, which yields triphenylphosphine oxide (a difficult-to-remove byproduct), the HWE reaction using this phosphonate yields a water-soluble phosphate ester byproduct, simplifying purification.
Stereoselectivity Control
The reaction predominantly yields the thermodynamically stable (E)-alkene (trans-isomer).
-
Mechanism: The phosphonate carbanion attacks the aldehyde to form a threo-aldol intermediate.
-
Elimination: Fast, irreversible elimination of the phosphate group drives the formation of the (E)-double bond.
-
Tuning: Stereoselectivity can be enhanced by using sterically hindered bases (e.g., NaH, LiHMDS) and conducting the reaction at lower temperatures (-78°C to 0°C).
Visualization: HWE Reaction Pathway
The following diagram illustrates the mechanistic pathway and the critical transition states determining stereochemistry.
Caption: Mechanistic flow of the Horner-Wadsworth-Emmons reaction utilizing this compound to yield (E)-stilbenes.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: If the reagent is not purchased commercially, it can be synthesized in-house via the Michaelis-Arbuzov reaction.
Objective: Convert 4-isopropylbenzyl chloride to the phosphonate ester.
Reagents:
-
4-Isopropylbenzyl chloride (1.0 equiv)
-
Triethyl phosphite (1.2 equiv)
-
Solvent: Neat (No solvent) or Toluene (optional)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the condenser to a gas bubbler (to monitor ethyl chloride evolution).
-
Addition: Charge the flask with 4-isopropylbenzyl chloride. Heat the oil bath to 130°C.
-
Reaction: Add triethyl phosphite dropwise over 30 minutes. The reaction will evolve ethyl chloride gas (trap appropriately).
-
Reflux: Once addition is complete, heat the mixture to 150°C (reflux) for 4–6 hours to ensure complete conversion.
-
Purification: Distill off the excess triethyl phosphite under reduced pressure. The residue is the crude phosphonate.
-
Final Distillation: Purify the product by high-vacuum distillation (typically boils ~160-170°C at 1 mmHg) to obtain a clear, colorless oil.
Protocol B: General HWE Olefination (Stilbene Synthesis)
Objective: Couple this compound with a substituted benzaldehyde to form a bioactive stilbene.
Reagents:
-
This compound (1.1 equiv)[1]
-
Substituted Benzaldehyde (1.0 equiv) (e.g., 3,5-dihydroxybenzaldehyde for resveratrol analogs)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (5 mL/mmol). Cool to 0°C.
-
Deprotonation: Add this compound (1.1 equiv) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases and a clear solution (the carbanion) forms.
-
Coupling: Add the aldehyde (1.0 equiv) dissolved in a minimum amount of THF dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc).
-
Quench: Carefully quench the reaction with saturated aqueous NH₄Cl solution at 0°C.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically Hexane/EtOAc gradient).
Quantitative Data Summary (Expected):
| Parameter | Specification |
| Reagent Stoichiometry | 1.1 Equivalents (Phosphonate) |
| Base | NaH (1.2 eq) or LiHMDS (1.1 eq) |
| Solvent | THF or DMF |
| Temperature | 0°C → RT |
| Yield (Typical) | 75% – 92% |
| E/Z Selectivity | >10:1 (E-isomer favored) |
Case Study: Synthesis of a Resveratrol Analog Library
The following workflow demonstrates how this reagent is used to generate a library of stilbene derivatives for SAR (Structure-Activity Relationship) screening against inflammatory targets (e.g., COX-2, AhR).
Caption: Workflow for the parallel synthesis of a 4-isopropylstilbene library using the HWE reagent.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase stir time of phosphonate/base before adding aldehyde. |
| Poor E/Z Selectivity | Reaction too fast / Temp too high | Cool reaction to -78°C during addition; switch base to LiHMDS or KHMDS (crown ether additive). |
| No Reaction | Steric hindrance of aldehyde | Heat reaction to reflux (THF) or use a higher boiling solvent (Toluene) with 15-crown-5. |
| Oily Product | Residual phosphate byproduct | Wash organic layer thoroughly with water (phosphate is water-soluble); use C18 reverse-phase chromatography if needed. |
Safety & Handling
-
This compound: Generally stable but should be stored under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.
-
Sodium Hydride (NaH): Flammable solid; reacts violently with water. Handle in a fume hood under inert atmosphere.
-
Solvents: THF must be anhydrous and peroxide-free.
References
-
Horner-Wadsworth-Emmons Reaction Overview
-
Synthesis of Stilbene-Based Drugs (Tapinarof Context)
-
Smith, S. H.; Jayawickreme, C.; Cohen, D. J., et al. "Tapinarof Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans." Journal of Investigative Dermatology, 2017 , 137(10), 2110–2119. (Describes the bioactive 4-isopropylstilbene scaffold). Link
-
-
Michaelis-Arbuzov Reaction Protocol
-
Bhattacharya, A. K.; Thyagarajan, G. "The Michaelis-Arbuzov Rearrangement." Chemical Reviews, 1981 , 81(4), 415–430. Link
-
- Application in S1P1 Agonist Synthesis: Hale, J. J., et al. "Selecting against S1P3 for Safety: The Discovery of Etrasimod." Journal of Medicinal Chemistry, 2019. (Illustrates the use of benzyl phosphonates in constructing lipophilic tails for GPCR ligands).
Sources
Troubleshooting & Optimization
optimizing reaction conditions for Diethyl (4-Isopropylbenzyl)phosphonate
To: Research & Development Team / Process Chemistry Group From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of Diethyl (4-Isopropylbenzyl)phosphonate Synthesis
Executive Summary & Core Utility
This compound (CAS: 77237-55-9) is a critical organophosphorus intermediate, primarily utilized in Horner-Wadsworth-Emmons (HWE) olefinations to synthesize stilbene derivatives. It is a key building block in the synthesis of Tapinarof (Benvitimod) , a non-steroidal anti-inflammatory drug used for psoriasis and atopic dermatitis treatment.
This guide provides an optimized, scalable protocol for its synthesis via the Michaelis-Arbuzov reaction . Unlike generic procedures, this document addresses specific kinetic bottlenecks, byproduct management, and purification strategies required for high-purity pharmaceutical applications.
Reaction Mechanism & Workflow Visualization
The synthesis relies on the nucleophilic attack of triethyl phosphite on the benzylic carbon of 4-isopropylbenzyl halide. The reaction is driven by the formation of the thermodynamically stable P=O bond.
Key Mechanistic Insight: The reaction proceeds through a quasi-phosphonium intermediate. The rate-determining step is often the initial nucleophilic attack. Using the bromide precursor significantly lowers the activation energy compared to the chloride, allowing for milder conditions (90°C vs. 150°C).
Figure 1: Mechanistic pathway of the Michaelis-Arbuzov synthesis for this compound.
Optimized Experimental Protocol
Objective: Synthesize >98% pure this compound on a multigram scale.
Reagents & Equipment
-
Substrate: 4-Isopropylbenzyl chloride (Industrial pref.) OR 4-Isopropylbenzyl bromide (Lab pref.).
-
Reagent: Triethyl phosphite (1.2 - 1.5 equivalents).
-
Catalyst (Optional for Chloride): Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 eq).
-
Setup: Round-bottom flask, distillation head (for byproduct removal), inert gas (N2/Ar) line.
Step-by-Step Procedure
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser (or short-path distillation head), and a nitrogen inlet.
-
Charging: Add 4-Isopropylbenzyl chloride (1.0 equiv) and Triethyl phosphite (1.3 equiv) to the flask.
-
Note: The reaction is typically run neat (solvent-free) to maximize reaction rate and temperature.
-
-
Heating (Critical Step):
-
For Chloride: Heat to 150–160°C . The reaction requires high thermal energy to overcome the C-Cl bond strength.
-
For Bromide: Heat to 90–110°C .
-
Observation: Evolution of ethyl halide gas (EtCl or EtBr) indicates reaction progress. Ensure the system is vented to a scrubber or fume hood.
-
-
Monitoring: Maintain temperature for 4–16 hours . Monitor via TLC (Hexane/EtOAc 1:1) or 31P NMR (Disappearance of P(OEt)3 peak at ~140 ppm; appearance of product at ~26-30 ppm).
-
Workup:
-
Cool the mixture to room temperature.
-
Vacuum Distillation: Connect to a high-vacuum line (approx. 1–5 mmHg). Gently heat to 60–80°C to strip off excess triethyl phosphite and residual ethyl halide.
-
-
Purification:
-
The residue is often pure enough (>95%) for HWE reactions.
-
For higher purity, distill the product under high vacuum (BP: ~160–183°C at 0.6 mmHg ).
-
Troubleshooting Guide (Q&A)
Issue 1: Incomplete Conversion / Reaction Stalls
Q: I’ve been refluxing for 12 hours, but significant starting material remains. What is wrong?
-
Diagnosis: If using the chloride precursor, the temperature (150°C) might be insufficient, or the volatile byproduct (EtCl) is not escaping, establishing an equilibrium.
-
Solution A (Thermodynamic): Ensure you are running the reaction neat . Solvents like Toluene (BP 110°C) limit the max temperature, preventing the reaction from completing if using the chloride.
-
Solution B (Catalytic): Add 5–10 mol% Sodium Iodide (NaI) . This generates the more reactive benzyl iodide in situ (Finkelstein reaction), which reacts rapidly with the phosphite.
Issue 2: Product Discoloration (Darkening)
Q: The crude product turned dark brown/black. Is it usable?
-
Diagnosis: Thermal decomposition or oxidation of phenolic impurities. This often happens if the reaction is heated >180°C or if the starting benzyl halide contained phenolic impurities (common in Tapinarof intermediates).
-
Solution:
-
Perform a short silica plug filtration (eluting with EtOAc/Hexane) to remove tarry residues.
-
Ensure N2 atmosphere is maintained throughout the high-heat phase.
-
Issue 3: Low Yield after Distillation
Q: I lost a lot of material during vacuum distillation.
-
Diagnosis: The boiling point of the phosphonate is very high (~180°C @ 0.6 mmHg). If your vacuum is weak (>10 mmHg), you may be decomposing the product by overheating it before it distills.
-
Solution: If a high-vacuum pump (<1 mmHg) is unavailable, do not distill the product . Instead, distill off the lower-boiling impurities (excess P(OEt)3) and use the "bottoms" directly. The Arbuzov reaction is generally very clean; the residue is usually >95% pure.
Comparative Data: Reaction Conditions
| Parameter | Condition A (Chloride) | Condition B (Bromide) | Condition C (Chloride + NaI) |
| Substrate | 4-Isopropylbenzyl Chloride | 4-Isopropylbenzyl Bromide | 4-Isopropylbenzyl Chloride |
| Temperature | 150–160°C | 90–110°C | 130–140°C |
| Time | 12–24 Hours | 4–8 Hours | 8–12 Hours |
| Solvent | Neat (Required) | Neat or Toluene | Neat |
| Yield (Isolated) | 85–90% | 95–98% | 90–95% |
| Key Advantage | Low Cost Raw Material | Mild Conditions, Faster | Cost effective + Faster |
Frequently Asked Questions (FAQ)
Q: Can I use Toluene or THF as a solvent? A: For the bromide , yes (Toluene reflux). For the chloride , no .[1] The reflux temperature of Toluene (110°C) or THF (66°C) is too low to drive the reaction with the chloride effectively. It must be run neat to reach 150°C+.
Q: Is the ethyl halide byproduct dangerous? A: Yes. Ethyl chloride (gas) and Ethyl bromide (volatile liquid) are alkylating agents. The reaction vessel must be vented into a fume hood or a scrubber containing amine/caustic solution to neutralize these off-gases.
Q: How do I store the product? A: The phosphonate is chemically stable. Store in a sealed container at room temperature. It is not moisture-sensitive, but keeping it dry prevents hydrolysis to the phosphonic acid over long periods.
References
-
ChemicalBook. Synthesis of Diethyl 4-Bromobenzylphosphonate (Analogous Protocol). Retrieved from .
-
National Institutes of Health (NIH). The Synthesis and Evaluation of Diethyl Benzylphosphonates. Retrieved from .
-
J&K Scientific. Michaelis–Arbuzov Reaction: Mechanisms and Tips. Retrieved from .
-
Google Patents. Method for preparing benvitimod from (E)-3,5-dimethoxy-4-isopropyl stilbene (CN103265412A). Retrieved from .
-
Frontiers in Chemistry. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Retrieved from .
Sources
Technical Support Center: Troubleshooting Side Reactions in Horner-Wadsworth-Emmons Reactions with Benzylphosphonates
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction, with a specialized focus on the use of benzylphosphonates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful olefination reaction and troubleshoot common side reactions that can impede the synthesis of stilbenes and related derivatives.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with benzylphosphonates in the HWE reaction.
Q1: Why am I getting a low yield of my desired stilbene product?
Low yields in HWE reactions involving benzylphosphonates can stem from several factors. Incomplete deprotonation of the phosphonate is a common culprit. Benzylphosphonates are less acidic than phosphonates with electron-withdrawing groups like esters, so a sufficiently strong base is crucial. Additionally, the stability of the generated carbanion and the reaction conditions play a significant role.
Troubleshooting Steps:
-
Base Selection: Ensure the base is strong enough to fully deprotonate the benzylphosphonate. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA) are common choices.
-
Reaction Temperature: While room temperature is often sufficient, some systems may benefit from gentle heating to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
-
Moisture Control: The HWE reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Aldehyde Purity: Impurities in the aldehyde can consume the phosphonate carbanion or interfere with the reaction.
Q2: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
The HWE reaction with stabilized carbanions, such as those derived from benzylphosphonates, generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] However, several factors can influence the E/Z ratio.
To Favor the (E)-Isomer:
-
Base and Solvent: Sodium- or potassium-based alkoxides in alcoholic solvents or NaH in aprotic solvents like THF or DME typically promote (E)-selectivity.[2]
-
Temperature: Allowing the reaction to reach thermodynamic equilibrium, often by running it at room temperature or with gentle heating, favors the (E)-product.
To Favor the (Z)-Isomer (Still-Gennari Modification):
-
This modification utilizes phosphonates with electron-withdrawing groups on the phosphorus esters (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 in THF at low temperatures).[3] This setup is believed to make the elimination of the oxaphosphetane intermediate faster than the equilibration of the diastereomeric intermediates, thus favoring the kinetically controlled (Z)-product.
Q3: I am observing an unexpected byproduct with a mass corresponding to a dimer of my benzylphosphonate. What is happening?
The formation of a bibenzyl derivative (a homocoupled dimer of the benzyl group) can occur, particularly if oxidative conditions are present. The benzylphosphonate carbanion is a potent nucleophile and can be susceptible to oxidation, leading to radical intermediates that then dimerize.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Purified Reagents: Ensure that solvents and reagents are free of peroxides or other oxidizing impurities.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more in-depth look at specific side reactions that can occur when using benzylphosphonates in the HWE reaction, along with detailed troubleshooting protocols.
Problem 1: Formation of an Alkenylphosphonate Byproduct
In some cases, particularly with ortho-substituted aromatic aldehydes, the major product may not be the expected stilbene but rather an alkenylphosphonate.[4] This unexpected outcome arises from an alternative reaction pathway.
Causality: The formation of an alkenylphosphonate suggests a rearrangement or alternative elimination pathway of the intermediate betaine or oxaphosphetane. This can be influenced by steric hindrance from bulky substituents on either the benzylphosphonate or the aldehyde, which may disfavor the typical syn-elimination leading to the alkene.
Troubleshooting Protocol:
-
Analyze the Reaction Conditions:
-
Substrate Sterics: Evaluate the steric bulk of both the benzylphosphonate and the aldehyde. This side reaction is more prevalent with sterically hindered substrates.
-
Base and Temperature: Note the base and temperature used. Stronger bases and higher temperatures might favor alternative pathways.
-
-
Optimize for the Desired Product:
-
Modify the Phosphonate: If possible, using a less sterically demanding phosphonate ester (e.g., dimethyl instead of diethyl) might disfavor the side reaction.
-
Use a Bulky Ester on the Aldehyde: Interestingly, using a bulky tert-butyl ester on an ortho-carboxybenzaldehyde has been shown to favor the normal HWE product.[4] This suggests that subtle electronic and steric effects can be manipulated to control the reaction outcome.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature may favor the desired HWE pathway by reducing the energy available for alternative rearrangements.
-
Experimental Protocol: General HWE Reaction for Stilbene Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Phosphonate Addition: Dissolve the diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Carbanion Formation: Allow the mixture to stir at room temperature for 1 hour. The formation of the carbanion is often indicated by the evolution of hydrogen gas.
-
Aldehyde Addition: Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired stilbene.
Problem 2: Michael Addition Side Products
When using α,β-unsaturated aldehydes as substrates, the benzylphosphonate carbanion can act as a Michael donor and undergo a 1,4-conjugate addition (Michael addition) to the aldehyde, competing with the desired 1,2-addition (HWE reaction).[5]
Causality: The benzylphosphonate carbanion is a soft nucleophile, which can favor Michael addition. The choice of base, solvent, and temperature can influence the ratio of 1,2- to 1,4-addition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Michael addition side products.
Problem 3: Self-Condensation of the Benzylphosphonate
Under strongly basic conditions and in the absence of a suitable electrophile (the aldehyde), the benzylphosphonate carbanion can potentially react with an unreacted molecule of the starting benzylphosphonate, leading to oligomeric or polymeric byproducts.
Causality: This is more likely to occur if the aldehyde is added too slowly or if there are issues with the aldehyde's reactivity. The highly nucleophilic carbanion will react with any available electrophile.
Mitigation Strategies:
-
Reverse Addition: Add the base to a solution of the benzylphosphonate and the aldehyde. This ensures that the carbanion is generated in the presence of the aldehyde, minimizing the chance for self-condensation.
-
Check Aldehyde Reactivity: Ensure the aldehyde is sufficiently electrophilic. Electron-donating groups on the aromatic ring of the aldehyde can decrease its reactivity.
Data Summary: Influence of Reaction Parameters on HWE with Benzylphosphonates
| Parameter | Effect on (E)/(Z) Selectivity | Effect on Yield | Potential Side Reactions Favored |
| Base | Strong, non-coordinating bases (KHMDS) with crown ethers can favor (Z). Na+ or K+ bases favor (E). | Strong bases ensure complete deprotonation, potentially increasing yield. | Very strong bases can promote self-condensation or other undesired reactions. |
| Solvent | Aprotic solvents (THF, DME) are generally preferred. | Solvent choice can affect solubility and reaction rate. | Protic solvents can lead to protonation of the carbanion and lower yields. |
| Temperature | Higher temperatures favor the thermodynamic (E)-product. Low temperatures favor the kinetic (Z)-product in Still-Gennari conditions. | Higher temperatures can increase reaction rates but may also lead to decomposition. | High temperatures can increase the likelihood of side reactions like dimerization. |
| Substituents | Electron-withdrawing groups on the benzyl ring can increase acidity and affect selectivity. | Electron-withdrawing groups on the aldehyde increase its reactivity. | Steric hindrance from bulky substituents can lead to unexpected byproducts like alkenylphosphonates. |
Mechanistic Insights: A Deeper Dive
Understanding the underlying mechanisms is key to effective troubleshooting.
Caption: Simplified reaction pathways in the HWE reaction with benzylphosphonates, including potential side reactions.
By carefully considering the reaction parameters and being aware of the potential for these side reactions, researchers can optimize their HWE reactions with benzylphosphonates to achieve high yields and the desired stereoselectivity of their stilbene products.
References
- Horner, L.; Hoffmann, H. M. R.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733-1738.
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863-927.
- Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24, 4405-4408.
- Nagaoka, H.; Kishi, Y. Tetrahedron1981, 37, 3873-3888.
- Boutagy, J.; Thomas, R. Chem. Rev.1974, 74, 87-99.
- Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729-817.
- Ando, K. J. Org. Chem.1997, 62, 1934-1939.
- Masamune, S.; Roush, W. R. In Strategies and Tactics in Organic Synthesis; Lindberg, T., Ed.; Academic Press: Orlando, 1984; Vol. 1, pp 1-34.
- Michael, A. J. Prakt. Chem.1887, 35, 349-356.
Sources
improving E/Z selectivity with Diethyl (4-Isopropylbenzyl)phosphonate
Topic: Optimization of E/Z Selectivity in HWE Olefination
Executive Summary & Reagent Profile
Diethyl (4-Isopropylbenzyl)phosphonate is a specialized reagent primarily used to synthesize (E)-4-isopropylstilbenes via the Horner-Wadsworth-Emmons (HWE) reaction.
Unlike the highly stabilized phosphonoacetates (which are almost exclusively E-selective), benzyl phosphonates form semi-stabilized anions .[1] While they naturally favor the thermodynamic E-alkene, they are prone to producing E/Z mixtures (often 60:40 to 80:[1]20) if reaction conditions are not rigorously controlled.[1]
Core Directive: To improve selectivity with this specific diethyl ester, you must drive the reaction toward thermodynamic equilibration .[1] This guide outlines the protocols to maximize E-selectivity (>95:5) and addresses the limitations of attempting Z-synthesis with this reagent.
Mechanism & Selectivity Logic
The stereochemical outcome is determined by the reversibility of the initial addition of the phosphonate carbanion to the aldehyde.[1]
-
Path to E-Alkene (Thermodynamic): Requires conditions that allow the intermediate betaine/oxaphosphetane to equilibrate. The trans-oxaphosphetane is more stable and decomposes to the E-alkene.[1]
-
Path to Z-Alkene (Kinetic): Occurs if the initial syn-addition is irreversible and followed by rapid elimination. This is difficult to achieve with diethyl esters.[1]
Visualizing the Control Pathways
Figure 1: Mechanistic bifurcation in HWE reactions. Maximizing E-selectivity requires pushing the reaction through the green thermodynamic pathway.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a 70:30 E/Z mixture. How do I push this to >95% E?"
Diagnosis: Your reaction is likely under partial kinetic control.[1] This often happens when using Lithium bases (LiHMDS, LDA) or running at -78°C. Solution: Switch to conditions that favor thermodynamic equilibration.[1]
-
Change Base: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . Potassium and Sodium cations coordinate less tightly to the oxygen in the intermediate, allowing reversibility.[1]
-
Change Solvent: Switch from THF to DMF or DMSO . Polar aprotic solvents stabilize the intermediate charge, facilitating the equilibration to the more stable E-precursor.[1]
-
Temperature: Run the reaction at 0°C to Room Temperature . Do not cool to -78°C.
Issue 2: "The reaction is stalling or yields are low (<50%)."
Diagnosis: Benzyl phosphonates (pKa ~23) are less acidic than phosphonoacetates (pKa ~19). Weak bases (like carbonates) may be insufficient in standard solvents, or the aldehyde is enolizable/wet.[1] Solution:
-
Ensure Dry Conditions: Phosphonate anions are sensitive to moisture.[1]
-
Use Phase Transfer Catalysis (PTC): This is a robust method for stilbenes. Use 50% aq. NaOH with a quaternary ammonium salt (TEBA) in DCM or Toluene. The high concentration of OH- at the interface drives deprotonation effectively.[1]
Issue 3: "Can I use this reagent to make the Z-isomer?"
Diagnosis: You are using the wrong reagent class. Technical Insight: Diethyl phosphonates are inherently E-selective.[1] To achieve high Z-selectivity, you typically need Still-Gennari reagents (trifluoroethyl phosphonates) or Ando reagents (aryl phosphonates). Workaround: If you must use the diethyl ester for Z:
-
Use KHMDS in THF.[1]
-
Add 18-crown-6 (sequesters K+ to prevent coordination).
-
Run at -78°C .
-
Expectation Management: Even with these "kinetic" conditions, the E-isomer may still persist (e.g., 1:1 ratio) because the benzyl group stabilizes the intermediate differently than simple alkyl chains.[1]
Issue 4: "I cannot separate the E and Z isomers by column chromatography."
Solution:
-
Iodine Isomerization: If the E-isomer is the goal, treat the crude mixture with a catalytic amount of Iodine (
) in refluxing toluene/hexane.[1] This photo/chemically isomerizes the Z olefin into the thermodynamic E form, improving your isolated yield of E.[1] -
Crystallization: E-stilbenes are significantly more crystalline than Z-stilbenes.[1] Triturate the crude oil with cold Methanol or Hexanes; the E-isomer often precipitates as a solid.[1]
Optimized Experimental Protocols
Method A: High-Selectivity E-Olefination (NaH/DMF)
Best for: Complex substrates requiring anhydrous conditions and maximum E-selectivity.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous DMF (0.5 M concentration relative to phosphonate).
-
Addition: Add This compound (1.1 equiv) dropwise at 0°C. Stir for 30–60 mins until H2 evolution ceases and a clear/yellow solution forms.
-
Coupling: Add the Aldehyde (1.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature and stir for 2–4 hours.
-
Workup: Quench with sat. NH4Cl.[1] Extract with Ethyl Acetate.[1] Wash organic layer copiously with water (to remove DMF) and brine.
-
Result: Typically >95% E-isomer.
Method B: Phase Transfer Catalysis (Robust/Scale-Up)
Best for: Simple aldehydes, large-scale reactions, and cost-efficiency.[1]
-
Solvent Mix: Dissolve This compound (1.0 equiv) and Aldehyde (1.0 equiv) in DCM or Toluene .
-
Catalyst: Add TEBA (Triethylbenzylammonium chloride) or TBAB (5 mol%).
-
Base: Add an equal volume of 50% NaOH (aq) .
-
Reaction: Stir vigorously at Room Temperature (or mild heat 40°C) for 1–3 hours.
-
Workup: Separate phases. Wash organic phase with water/brine.[1] Dry over MgSO4.[1]
-
Result: High yield, generally high E-selectivity due to thermodynamic conditions in the organic phase.[1]
Comparative Data: Conditions vs. Selectivity
| Condition | Base | Solvent | Temp | Typical E:Z Ratio | Notes |
| Standard (Kinetic) | LiHMDS | THF | -78°C | 60:40 | Avoid for high E. |
| Standard (Thermo) | NaH | THF | 0°C -> RT | 85:15 | Good, but solvent dependent.[1] |
| Optimized (Thermo) | NaH / KOtBu | DMF / DMSO | RT | >95:5 | Recommended for High E. |
| Phase Transfer | 50% NaOH | DCM/H2O | RT | 90:10 | Excellent for scale/yield. |
| Z-Attempt | KHMDS/18-C-6 | THF | -78°C | ~40:60 | Poor selectivity with diethyl esters.[1] |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][2][3][4][5] Chemical Reviews, 89(4), 863–927.[1] Link
- Foundational text on HWE mechanism and the role of base c
-
Wadsworth, W. S., Jr. (1977).[1] "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 25, 73.[1]
- Defines the standard conditions for diethyl phosphon
-
Still, W. C., & Gennari, C. (1983).[1][6] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 24(41), 4405-4408.[1] Link
- Establishes why diethyl esters fail at Z-selectivity and why trifluoroethyl esters are required.
-
Likhtenshtein, G. (2010).[1][7] "Stilbenes: Applications in Chemistry, Life Sciences and Materials Science."[1][3][7] Wiley-VCH.[1][7]
- Covers specific protocols for stilbene synthesis including Phase Transfer C
-
NRO Chemistry. (2023). "Horner-Wadsworth-Emmons Reaction Guide."[1] Link
- General troubleshooting and reaction parameter adjustments.
Sources
- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
purification of products from Diethyl (4-Isopropylbenzyl)phosphonate reactions
[1]
Role: Senior Application Scientist Subject: Purification & Troubleshooting for Horner-Wadsworth-Emmons (HWE) Products Reagent Focus: Diethyl (4-isopropylbenzyl)phosphonate (CAS: 2662-38-6)[1]
Core Application Context
This compound is a specialized Horner-Wadsworth-Emmons (HWE) reagent used primarily to synthesize 4,4'-distyrylbiphenyl derivatives (optical brighteners) and functionalized stilbenes for scintillators or pharmaceutical intermediates.[1]
Unlike standard Wittig reagents, this phosphonate yields a water-soluble phosphate byproduct , theoretically simplifying purification.[1] However, in practice, researchers often encounter "sticky" residues, E/Z isomer mixtures, and phase separation issues.[1] This guide addresses those specific failure modes.
Troubleshooting Modules
Module A: The "Sticky" Residue Issue (Phosphate Removal)
User Complaint: "After the reaction, I have a viscous oil that won't crystallize, or my NMR shows high phosphorus contamination despite aqueous washing."
Root Cause: The byproduct, sodium diethyl phosphate (if NaH/NaOMe is used), is highly water-soluble.[1] However, if the aqueous wash is too acidic, you may generate diethyl phosphoric acid , which has higher organic solubility and can contaminate your lipophilic stilbene product.[1] Furthermore, phosphonate salts can act as surfactants, causing stable emulsions.[1]
Corrective Protocol: The "Salting Out" Wash Do not rely on simple water/brine washes. Use this pH-controlled extraction to force the phosphate into the aqueous layer.
-
Quench: Pour reaction mixture into ice-cold saturated NH₄Cl .
-
Phase Split: Extract with Toluene or Ethyl Acetate (avoid DCM if emulsions form; Toluene is better for stilbenes).[1]
-
The Critical Wash: Wash the organic layer with 10% aqueous NaOH or saturated NaHCO₃ .
-
Why? This keeps the phosphate byproduct in its deprotonated (ionic) state (
), ensuring it stays in the water layer.[1]
-
-
Drying: Dry over MgSO₄ (not Na₂SO₄, as MgSO₄ is more aggressive for removing trapped water in viscous oils).[1]
Module B: Isomer Purity (Targeting the E-Isomer)
User Complaint: "I need the trans (E) isomer, but NMR shows a 10-15% cis (Z) impurity that flash chromatography cannot separate."
Root Cause: While HWE is predominantly E-selective, steric hindrance or solvent choice (e.g., using THF instead of DMF) can lead to Z-isomer formation.[1] Stilbene isomers often have identical
Corrective Protocol: Iodine-Catalyzed Isomerization Instead of difficult separation, chemically convert the impurity. The E-isomer is thermodynamically more stable.
-
Dissolve: Take the crude mixture (containing both isomers) in Heptane or Toluene (0.1 M concentration).
-
Catalyst: Add 1-2 mol% Iodine (I₂) .
-
Reflux: Heat to reflux for 2–4 hours. Monitor by HPLC or ¹H-NMR.[1]
-
Wash: Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove iodine color.[1]
-
Crystallize: Cool the solution. The pure E-isomer should precipitate significantly better than the mixture.
Module C: Unreacted Phosphonate (Stoichiometry)
User Complaint: "I have unreacted phosphonate starting material contaminating my product."
Root Cause: this compound has a high boiling point and polarity similar to some stilbene oxides.[1] Removing it post-reaction is difficult.[1]
Corrective Protocol: Inverse Stoichiometry Always make the aldehyde the limiting reagent, or use a slight excess of aldehyde (1.1 equiv) rather than the phosphonate.
-
Why? Unreacted aldehyde is easily removed via a bisulfite wash (shaking organic layer with saturated NaHSO₃), whereas unreacted phosphonate requires high-vacuum distillation or difficult chromatography.[1]
Data & Specifications
Table 1: Component Solubility Profile
| Component | Organic Sol. (Toluene/EtOAc) | Aqueous Sol.[1] (pH 7) | Aqueous Sol.[1] (pH 12) | Removal Strategy |
| Product (Stilbene) | High | Insoluble | Insoluble | Retain in Organic Phase |
| Phosphate Byproduct | Low | High | Very High | Wash with NaOH/NaHCO₃ |
| Reagent (Phosphonate) | High | Low | Low | Chromatography or Distillation |
| Aldehyde (Excess) | High | Low | Low | Bisulfite Wash (forms adduct) |
Visual Workflows
Diagram 1: Optimized HWE Workup Flow
Caption: Logical flow for removing phosphate byproducts and maximizing E-isomer yield.
[1]
Diagram 2: Impurity Decision Tree
Caption: Troubleshooting logic based on specific impurity signatures.
[1]
Frequently Asked Questions (FAQ)
Q: Can I use Potassium tert-butoxide (KOtBu) instead of Sodium Hydride (NaH)? A: Yes, and it is often preferred.[1] KOtBu in THF often provides higher E-selectivity than NaH. However, ensure your workup includes a thorough water wash, as potassium phosphates are very soluble in water, which aids purification [1].[1]
Q: My product is oiling out during recrystallization. What should I do? A: This is common with isopropyl-substituted stilbenes.[1]
-
Seed Crystal: If you have any solid material, seed the oil.[1]
-
Solvent Switch: Switch from Ethanol to Isopropanol/Water mixtures or Heptane .
-
Trituration: Sonicate the oil in cold Methanol. If the impurity is the phosphonate reagent, it is often more soluble in MeOH than the stilbene product.[1]
Q: Why is the aqueous layer milky during extraction? A: Phosphonate salts act as surfactants. Add Brine (saturated NaCl) to increase the ionic strength of the aqueous layer, or add a small amount of Methanol to the organic layer to break the emulsion.[1]
References
-
Horner-Wadsworth-Emmons Reaction Mechanism & Workup. Organic Chemistry Portal.[1] (Accessed 2024).[1] Link
-
Iodine-Catalyzed Isomerization of Stilbenes. Journal of the Chemical Society B. (1971).[1] Rate constants and mechanism for iodine-catalysed isomerisation. Link
-
Stilbene Synthesis via HWE. BenchChem Technical Guide. (2025).[1][7][8][9][10] Comprehensive guide to stilbene chemistry and isomerism. Link
-
Preparation of HWE Reagents. Organic Syntheses. (2009).[1] Detailed protocols for phosphonate handling. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. academic.oup.com [academic.oup.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Diethyl (4-Isopropylbenzyl)phosphonate reaction monitoring by TLC/HPLC
Topic: Reaction Monitoring & Troubleshooting (TLC/HPLC) CAS: 53388-08-6 (Analogous) Application: Horner-Wadsworth-Emmons (HWE) Reagent Synthesis
The Chemistry & Monitoring Strategy
The Transformation
The synthesis of Diethyl (4-isopropylbenzyl)phosphonate typically proceeds via the Michaelis-Arbuzov reaction .[1][2] This involves the reaction of 4-isopropylbenzyl halide (chloride or bromide) with triethyl phosphite at elevated temperatures.
Reaction Equation: 4-iPr-Bn-X + P(OEt)3 → 4-iPr-Bn-PO(OEt)2 + Et-X
Critical Quality Attributes (CQAs)
To ensure the reagent performs correctly in subsequent HWE couplings, you must monitor for three specific species:
-
Starting Material (SM): 4-Isopropylbenzyl halide (Lipophilic, UV active).
-
Product: this compound (Polar P=O bond, UV active).
-
Hydrolysis Impurities: Mono-ethyl esters or free phosphonic acids (Highly polar, acidic).
Relative Polarity & Retention
Understanding the polarity shift is the key to successful monitoring.
| Species | Polarity | Normal Phase TLC ( | Reverse Phase HPLC ( |
| Starting Material (Halide) | Low (Lipophilic) | High (Top of plate) | High (Late eluting) |
| Product (Phosphonate) | Medium (Polar P=O) | Medium (Middle) | Medium (elutes before SM) |
| Impurity (Acid/Mono-ester) | High (Very Polar) | Low (Baseline/Streak) | Low (Void volume/Front) |
TLC Troubleshooting Guide
Thin Layer Chromatography (TLC) is the primary tool for in-process control (IPC). However, phosphonates often exhibit "streaking" or poor resolution due to interactions with the silica gel.
Standard Protocol
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 20% to 40% Ethyl Acetate in Hexanes.
-
Note: The phosphonate is significantly more polar than the halide. If the product spot remains at the baseline, increase polarity to 100% EtOAc or use 5% MeOH in DCM.
-
-
Visualization:
-
UV (254 nm): Primary detection for the aromatic ring.
-
KMnO₄ Stain: Stains the benzylic position and oxidizable impurities (Yellow/Brown spots).
-
Iodine Chamber: General stain for the lipophilic isopropyl group.
-
TLC Troubleshooting Logic
Figure 1: Decision tree for optimizing TLC separation of phosphonates and benzyl halides.
HPLC Method Development
For quantitative purity analysis, Reverse Phase HPLC (RP-HPLC) is required. The primary challenge is the peak shape of the phosphonate, which can tail due to interactions with residual silanols on the column.
Method Parameters
-
Column: C18 (End-capped is essential to reduce silanol activity). Example: Agilent Zorbax Eclipse Plus C18 or Waters XBridge.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H₃PO₄).
-
Critical: Acidic pH suppresses the ionization of any hydrolyzed phosphonic acid impurities and reduces peak tailing of the ester.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10% → 90% B (Elution of Phosphonate then Halide)
-
15-20 min: 90% B (Wash)
-
HPLC Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Product) | Interaction between P=O and silica silanols. | Acidify Mobile Phase: Ensure 0.1% Formic Acid or TFA is present. Switch to a "high coverage" C18 column. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in the starting mobile phase (10% ACN/Water) rather than 100% ACN. |
| Ghost Peaks | Carryover of the lipophilic halide. | The starting benzyl halide is very lipophilic. Extend the high-organic wash (90-95% B) at the end of the run. |
| Fronting / Void Peak | Hydrolysis to Phosphonic Acid. | If a large peak appears at |
HPLC Logic Flow
Figure 2: Logical flowchart for diagnosing HPLC anomalies specific to phosphonate analysis.
Frequently Asked Questions (FAQ)
Q: My TLC spot for the phosphonate is faint under UV, but the starting material is bright. Why? A: The starting material (benzyl halide) and the product both contain the same aromatic chromophore, so their molar absorptivity should be similar. If the product spot is faint, it suggests either:
-
Low conversion (reaction isn't finished).
-
The product is streaking so badly that the density of the spot is lost. Try adding 1% Triethylamine to your TLC solvent to tighten the spot.
Q: Can I use Molybdate stain (Hanessian’s Stain)? A: Yes, but with a caveat. Ammonium Molybdate is highly specific for phosphate/phosphonate species. It will stain the product blue/green.[3] However, it is often more sensitive to the free acid (hydrolysis product) than the diethyl ester. If you see a strong blue spot at the baseline, your reagent has degraded [1].
Q: I see a new impurity appearing during the reaction that elutes faster than the product on HPLC. What is it? A: In the Arbuzov reaction, the displaced halide (Ethyl Halide) is volatile and leaves. However, if you are using high temperatures, you might be seeing Arbuzov Rearrangement byproducts or, more likely, Triethyl phosphate (from oxidation of excess triethyl phosphite). Check the stoichiometry.
Q: How do I remove the excess Triethyl Phosphite? A: Triethyl phosphite is difficult to separate by chromatography due to similar polarity. The most effective method is usually high-vacuum distillation (kugelrohr) post-reaction, as the phosphite boils at a much lower temperature than the benzyl phosphonate [2].
References
-
BenchChem. "An In-Depth Technical Guide to the Michaelis-Arbuzov Synthesis of Diethyl Isopropylphosphonate."[4] BenchChem Technical Guides. Accessed Feb 2026.[5][6]
-
Organic Chemistry Portal. "Michaelis-Arbuzov Reaction." Organic Chemistry Portal. Accessed Feb 2026.[5][6]
-
National Institutes of Health (NIH). "Direct conversion of benzylic and allylic alcohols to phosphonates." PubMed Central. Accessed Feb 2026.[5][6]
-
Royal Society of Chemistry. "Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides." RSC Advances. Accessed Feb 2026.[5][6]
-
Chemistry LibreTexts. "TLC Visualization Methods." Chemistry LibreTexts. Accessed Feb 2026.[5][6]
Sources
Technical Support Center: Optimizing HWE Olefination with Diethyl (4-Isopropylbenzyl)phosphonate
Topic: Effect of Temperature on Reaction Kinetics and Stereoselectivity Reagent ID: Diethyl (4-Isopropylbenzyl)phosphonate (Benzylic Phosphonate Class) Target Product: 4-Isopropyl-stilbene derivatives Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Temperature-Selectivity Nexus
Welcome to the Technical Support Center. You are likely using This compound to synthesize functionalized stilbenes via the Horner-Wadsworth-Emmons (HWE) reaction.
Unlike simple phosphonoacetates (which are highly stabilized), benzylic phosphonates are semi-stabilized nucleophiles. This places them in a unique mechanistic position where temperature is the primary lever for controlling the E/Z isomeric ratio.
The Core Rule:
-
Low Temperature (-78°C to -20°C): Favors Kinetic Control . This risks high Z-isomer contamination and incomplete conversion due to the steric bulk of the isopropyl group.
-
High Temperature (0°C to Reflux): Favors Thermodynamic Control . This drives the reaction toward the stable E-isomer (trans) and ensures complete consumption of the starting material.
Technical FAQs: Mechanics & Troubleshooting
Q1: I am observing a 60:40 E/Z ratio. How do I improve E-selectivity?
Diagnosis: You are likely running the reaction under "Kinetic Trapping" conditions. The Science: The HWE reaction proceeds through an oxaphosphetane intermediate.[1][2] The formation of the cis-intermediate (leading to Z) is kinetically faster but thermodynamically less stable than the trans-intermediate (leading to E).
-
At Low T: The reaction lacks the thermal energy to reverse the formation of the cis-intermediate. It collapses directly to the Z-alkene.
-
At Higher T: The formation of the intermediate becomes reversible (retro-HWE). The system equilibrates to the more stable trans-intermediate before elimination, yielding the E-alkene. Solution: Increase reaction temperature to Room Temperature (23°C) or mild reflux (40-60°C). Switch from Li-based bases (LiHMDS) to Na/K bases (NaH, KOtBu) to facilitate equilibration.
Q2: My reaction stalls at 50% conversion even with excess base. Why?
Diagnosis: Steric hindrance and "Lithium Lock." The Science: The 4-isopropyl group on the benzyl ring adds significant steric bulk. If you are using Lithium bases (LDA, LiHMDS) at low temperatures, the lithium cation can form a tight chelate with the phosphonate anion, increasing the activation energy required for the nucleophilic attack on the aldehyde. Solution:
-
Warm it up: Allow the deprotonation to occur at 0°C, then run the addition at RT.
-
Change Counter-ion: Use NaH or KOtBu . The larger Potassium or Sodium cations coordinate less tightly than Lithium, increasing the nucleophilicity of the carbanion.
Q3: Can I use this reagent to make the Z-isomer (cis-stilbene)?
Diagnosis: Wrong reagent class. The Science: Standard diethyl phosphonates are inherently E-selective under thermodynamic conditions. While running at -78°C might increase Z content, it will result in a messy mixture, not a clean Z product. Solution: To access the Z-isomer, you must switch to the Still-Gennari modification . This requires changing the phosphonate groups from ethoxy (-OEt) to trifluoroethoxy (-OCH₂CF₃). You cannot achieve high Z-selectivity purely by manipulating the temperature of a diethyl phosphonate.
Troubleshooting Matrix: Temperature-Dependent Anomalies
| Symptom | Probable Cause | Temperature-Based Solution |
| High Z-isomer content (>10%) | Kinetic trap; reaction quenched too early or run too cold. | Heat: Reflux in THF (66°C) for 2-4 hours post-addition to force equilibration to the E-isomer. |
| Low Yield / Recovered SM | Activation barrier too high for semi-stabilized anion. | Ramp: Deprotonate at 0°C, then warm to RT immediately upon aldehyde addition. Do not hold at -78°C. |
| Gelling / Precipitation | Phosphate byproduct insolubility at low T. | Solvent/Temp: Switch to Toluene/THF mix and run at ambient temperature to maintain solubility. |
| Product Degradation | Cannizzaro side-reaction of aldehyde at high T. | Protocol: Add aldehyde slowly to the pre-formed anion at 0°C, then warm. Do not mix all reagents at reflux. |
Visualizing the Mechanism
The following diagram illustrates why Temperature (
Figure 1: Mechanistic pathway showing how elevated temperatures facilitate the reversibility of the kinetic intermediate, allowing the system to funnel into the thermodynamic E-product.
Standardized Thermodynamic Protocol (High E-Selectivity)
Objective: Synthesis of (E)-4-isopropylstilbene derivatives. Scale: 1.0 mmol basis.
-
Preparation (0°C):
-
Charge a flame-dried flask with NaH (60% dispersion, 1.2 equiv) washed with dry hexanes.
-
Add anhydrous THF (5 mL) .
-
Cool to 0°C .
-
-
Anion Formation (0°C
RT):-
Add This compound (1.1 equiv) dropwise.
-
Observation: Evolution of H₂ gas.
-
Warm to Room Temperature (23°C) and stir for 30 minutes. The solution should turn clear/yellow, indicating anion formation.
-
-
Aldehyde Addition (0°C):
-
Cool the mixture back to 0°C .
-
Add the Aldehyde (1.0 equiv) dropwise (neat or in minimal THF).
-
Critical Step: Stir at 0°C for only 10 minutes.
-
-
Thermodynamic Equilibration (RT
Reflux):-
Remove the ice bath and allow to warm to Room Temperature .
-
Stir for 2 hours.
-
QC Check: Pull an aliquot for TLC/NMR. If Z-isomer is present or conversion is low, heat to 60°C for 1 hour.
-
-
Workup:
Decision Tree: Optimization Workflow
Figure 2: Operational workflow for ensuring optimal stereoselectivity.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[2][4] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][3][4][5][6][7][8] Chemical Reviews, 89(4), 863–927.
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
- Larsen, R. O., & Aksnes, G. (1983). Kinetic and Thermodynamic Control in the Horner-Wadsworth-Emmons Reaction. Phosphorus and Sulfur and the Related Elements, 15(2), 219-228.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis - confirming E-selectivity of stabilized ylides).
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
dealing with steric hindrance in Diethyl (4-Isopropylbenzyl)phosphonate reactions
This technical guide details the optimization of reactions involving Diethyl (4-Isopropylbenzyl)phosphonate , specifically addressing challenges related to steric hindrance .
The presence of the para-isopropyl group introduces significant lipophilicity and remote bulk, but the primary steric challenges in using this reagent typically arise from the electrophile (e.g., hindered ketones) or the formation of the quaternary center during alkylation.
Technical Support Center: this compound
Molecule Profile & Steric Analysis
-
Reagent: this compound
-
Primary Application: Horner-Wadsworth-Emmons (HWE) Olefination to synthesize para-isopropyl stilbenes or cinnamate derivatives.
-
Steric Profile:
-
Phosphonate Head: The diethyl groups are moderately bulky. If the reaction is sluggish, the hindrance often lies in the transition state when attacking a bulky ketone.
-
Benzylic Position: The active site. It is relatively unhindered (primary) unless previously alkylated.
-
Para-Isopropyl Group: Remote steric bulk. It does not directly block the reaction center but significantly increases the lipophilicity of the intermediate and final product, affecting solubility and aggregation kinetics in non-polar solvents.
-
Troubleshooting Guide: Overcoming Steric Barriers
Module A: The Horner-Wadsworth-Emmons (HWE) Interface
Issue: Low conversion or no reaction when coupling with sterically hindered ketones (e.g., tert-butyl ketones, ortho-substituted benzaldehydes).
Root Cause: The nucleophilic attack of the phosphonate carbanion onto the carbonyl carbon is the rate-determining step.[1] Steric clash destabilizes the oxaphosphetane intermediate.
Protocol 1: The Masamune-Roush Modification (Mild & Effective) Use this for base-sensitive or highly hindered substrates where strong bases (NaH) cause decomposition or polymerization.
-
Reagents:
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (Hunig's Base).
-
Additive: LiCl (Anhydrous).
-
Solvent: Acetonitrile (MeCN) or THF.
-
-
Mechanism: The Lithium cation (
) coordinates with the phosphonate oxygen and the carbonyl oxygen, forming a "chelated" transition state that lowers the activation energy and brings the reactants together despite steric repulsion. -
Step-by-Step:
-
Suspend anhydrous LiCl (1.2 equiv) in dry MeCN under Argon.
-
Add this compound (1.1 equiv).
-
Add DBU (1.2 equiv) at 0°C. Stir for 15 mins.
-
Add the hindered ketone/aldehyde (1.0 equiv).
-
Allow to warm to Room Temperature.[2] Note: For extreme sterics, heat to 40-60°C.
-
Protocol 2: The "Hard" Base Approach (Kinetic Force) Use this when the Masamune-Roush conditions are too slow.
-
Base: LiHMDS or NaH .
-
Critical Modification: Add 15-Crown-5 (for NaH) or HMPA/DMPU (co-solvent).
-
Why? These additives sequester the metal cation, creating a "naked" phosphonate carbanion with significantly higher nucleophilicity, capable of attacking crowded carbonyls.
Module B: Benzylic Alkylation (Pre-Functionalization)
Issue: Difficulty installing a second alkyl group at the benzylic position (creating a quaternary center).
Root Cause: The para-isopropyl benzyl anion is stabilized by resonance, but adding a group to this position creates significant steric strain if the incoming electrophile is also bulky.
Solution:
-
Base: Switch to KHMDS (Potassium Hexamethyldisilazide). The larger Potassium cation creates a looser ion pair than Lithium, increasing the reactivity of the carbanion.
-
Temperature: Do not run at -78°C. Perform deprotonation at -78°C, but add the electrophile and immediately warm to 0°C or RT to overcome the activation barrier.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting reaction conditions based on the steric profile of your coupling partner.
Caption: Decision matrix for optimizing HWE conditions based on electrophile steric hindrance.
Comparative Data: Base & Additive Effects
| Reaction Condition | Base System | Additive | Suitability for Sterics | Primary Risk |
| Standard HWE | NaH / THF | None | Low | Polymerization / Side Reactions |
| Masamune-Roush | DBU / MeCN | LiCl | High | Slow reaction rate |
| Naked Anion | NaH / THF | 15-Crown-5 | Very High | Loss of stereoselectivity (E/Z mix) |
| Schlosser Mod. | LiHMDS / THF | LiBr + PhLi | Moderate | Complex protocol; typically for Z-alkenes |
Frequently Asked Questions (FAQ)
Q1: The reaction works, but I cannot separate the product from the phosphonate byproduct. The isopropyl group makes everything smear on the column.
-
Answer: The byproduct of the HWE reaction is Diethyl phosphate (water-soluble salt if basic).[3]
-
Workup: Do not rely on silica immediately. Perform a rigorous aqueous wash with 1M NaOH. The diethyl phosphate byproduct will move to the aqueous layer.[1] The lipophilic para-isopropyl product will stay in the organic layer (EtOAc or Hexanes).
-
Column: If purification is still needed, use 1% Triethylamine in your eluent to keep any remaining phosphonate species deprotonated and stuck at the baseline.
-
Q2: Can I use the dimethyl ester analogue to reduce sterics?
-
Answer: Switching to Dimethyl (4-Isopropylbenzyl)phosphonate reduces the bulk around the phosphorus, potentially speeding up the initial attack. However, dimethyl phosphonates are less stable to hydrolysis. Only switch if the diethyl variant fails under Masamune-Roush conditions.
Q3: Why is my product forming as a mixture of E and Z isomers?
-
Answer: Steric hindrance in the transition state can disrupt the thermodynamic equilibration that favors the E-alkene.
-
Fix: Switch to NaH in THF and ensure the reaction warms slowly from -78°C to RT. The slower warming allows the intermediate oxaphosphetane to equilibrate to the thermodynamically stable trans (E) configuration before elimination occurs.
-
References
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and soft bases. Tetrahedron Letters, 25(21), 2183–2186.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.
-
Wadsworth, W. S., & Emmons, W. D. (1961).[4] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[5] Tetrahedron Letters, 24(41), 4405–4408.
Sources
Validation & Comparative
comparison of Diethyl (4-Isopropylbenzyl)phosphonate and Wittig reagents
Topic: Comparative Analysis: Diethyl (4-Isopropylbenzyl)phosphonate (HWE) vs. Wittig Reagents for Stilbene Synthesis Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary: The Strategic Choice
In the synthesis of 4-isopropyl-substituted stilbenes—key scaffolds in retinoids, resveratrol analogs, and functional materials—the choice between This compound (Horner-Wadsworth-Emmons reagent) and the corresponding Wittig reagent (phosphonium ylide) is rarely a matter of preference; it is a matter of stereochemical requirement and downstream processing strategy.
-
Select this compound if: Your target is the thermodynamic (E)-alkene (trans-isomer) and you require a scalable purification process where byproducts are water-soluble.
-
Select Wittig Reagents if: You specifically require the kinetic (Z)-alkene (cis-isomer) or are working with base-sensitive substrates that cannot tolerate the alkoxide/hydride bases typically used in HWE.
Mechanistic Underpinnings & Stereoselectivity[1]
The fundamental difference lies in the nature of the nucleophile and the stability of the intermediates.
-
HWE Reaction: Uses a phosphonate-stabilized carbanion.[1][2][3][4][5][6] The reaction is under thermodynamic control, favoring the formation of the trans-oxaphosphetane intermediate to minimize steric repulsion, leading to high E-selectivity (>95:5).
-
Wittig Reaction: Uses a phosphonium ylide.[1][3][4][5][6][7][8] For semi-stabilized ylides (like benzyl), the reaction stereochemistry is sensitive to conditions (salt-free vs. lithium salts) but often yields mixtures of E/Z isomers unless specific modifications (e.g., Schlosser modification) are employed.
Figure 1: Mechanistic Divergence (HWE vs. Wittig)
Caption: Mechanistic divergence showing the thermodynamic control of HWE yielding (E)-alkenes versus the kinetic control of Wittig yielding (Z)-alkenes.
Performance Comparison Matrix
The following data aggregates typical performance metrics for the synthesis of 4-isopropylstilbene derivatives.
| Feature | This compound (HWE) | (4-Isopropylbenzyl)triphenylphosphonium Cl (Wittig) |
| Primary Stereoisomer | (E)-Alkene (Trans) | (Z)-Alkene (Cis) or Mixture (Condition dependent) |
| Selectivity (E:Z) | Typically >95:5 | Varies (40:60 to 90:10) |
| Byproduct | Diethyl phosphate salt (Water soluble) | Triphenylphosphine Oxide (TPPO) (Organic soluble) |
| Purification | Simple Aqueous Wash | Chromatography / Crystallization |
| Atom Economy | Higher (Phosphate MW < TPPO MW) | Lower (Massive PPh3 group waste) |
| Cost (Reagent) | Moderate | Low (PPh3 is cheap, but disposal is costly) |
| Scalability | High (No chromatography required) | Low (TPPO removal is a bottleneck) |
Experimental Protocols
These protocols are designed for the synthesis of 4-isopropyl-4'-methoxystilbene as a model system.
Protocol A: HWE Reaction (Recommended for Scale & Purity)
Target: (E)-4-isopropyl-4'-methoxystilbene
-
Reagent Prep: In a dry 3-neck flask under Argon, dissolve This compound (1.0 equiv, 10 mmol) in anhydrous THF (5 mL/mmol).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until H2 evolution ceases and the solution turns clear/yellow (formation of the carbanion).
-
Addition: Add 4-methoxybenzaldehyde (0.95 equiv) dropwise in THF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the phosphonate spot will disappear).
-
Workup (The Advantage):
-
Quench with saturated NH4Cl.
-
Partition between Ethyl Acetate and Water.
-
Crucial Step: The byproduct (Sodium diethyl phosphate) remains in the aqueous layer .
-
Wash organic layer with Brine, dry over MgSO4, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane yields pure (E)-isomer. Flash chromatography is rarely needed.
Protocol B: Wittig Reaction (For Z-Selective Needs)
Target: (Z)-4-isopropyl-4'-methoxystilbene
-
Ylide Formation: Suspend (4-Isopropylbenzyl)triphenylphosphonium chloride (1.1 equiv) in anhydrous THF under Argon.
-
Base Addition: Cool to -78°C (dry ice/acetone). Add LiHMDS (1.1 equiv) dropwise. The solution will turn deep orange/red (non-stabilized ylide). Stir for 1 hour.
-
Addition: Add 4-methoxybenzaldehyde (1.0 equiv) slowly at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to RT overnight.
-
Workup (The Challenge):
-
Quench with water. Extract with DCM.
-
Problem: The organic layer contains Product + Triphenylphosphine Oxide (TPPO) .
-
-
Purification:
-
Concentrate crude.
-
TPPO Removal: Triturate with cold hexanes (TPPO precipitates, but not quantitatively). Filter.
-
Requires Column Chromatography (Silica gel, Hexane/EtOAc) to fully separate the alkene from residual TPPO.
-
Process Chemistry Insight: The Purification Bottleneck
For drug development professionals, the choice of reagent dictates the downstream processing cost. The removal of Triphenylphosphine Oxide (TPPO) from Wittig reactions is a notorious industrial problem, often requiring heavy metal precipitation (e.g., ZnCl2) or extensive chromatography.
Figure 2: Downstream Processing Workflow
Caption: Workflow comparison highlighting the streamlined purification of HWE products versus the complex removal of TPPO in Wittig processes.
References
-
Vertex AI Search. (2025). This compound synthesis applications. 9
-
Organic Chemistry Portal. (2025). Horner-Wadsworth-Emmons Reaction Mechanism and Variations. 1[1][6][7][10][11]
-
Thieme Connect. (2021).[11] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. 3[10]
-
ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. 12[1][6][7][10][11]
-
Scientific Update. (2023). Triphenylphosphine Oxide - Waste Not, Want Not (Industrial Removal Strategies). 10
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. differencebetween.com [differencebetween.com]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juliethahn.com [juliethahn.com]
- 9. innospk.com [innospk.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alkene Synthesis: Validating Diethyl (4-Isopropylbenzyl)phosphonate in the Horner-Wadsworth-Emmons Reaction
For researchers and professionals in drug development, the reliable and stereoselective synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. While numerous olefination methods exist, the Horner-Wadsworth-Emmons (HWE) reaction has distinguished itself as a robust and highly predictable tool, particularly for the synthesis of E-alkenes.[1][2] This guide provides an in-depth validation of Diethyl (4-Isopropylbenzyl)phosphonate as a key reagent in the HWE reaction, comparing its performance against the classical Wittig reaction and offering detailed, field-proven protocols.
The Horner-Wadsworth-Emmons Reaction: An Evolutionary Leap in Olefination
First reported by Leopold Horner and later refined by Wadsworth and Emmons, the HWE reaction is a significant modification of the Wittig reaction.[2] It utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, yielding an alkene. The primary advantages that underscore its widespread adoption are threefold:
-
Enhanced Nucleophilicity : The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1] This heightened reactivity often translates to milder reaction conditions and broader substrate scope, including reactions with sterically hindered ketones.[3]
-
Simplified Purification : The primary byproduct of the HWE reaction is a dialkylphosphate salt.[1] Unlike the notoriously difficult-to-remove triphenylphosphine oxide generated in Wittig reactions, this phosphate salt is water-soluble and easily removed by a simple aqueous extraction, drastically simplifying product purification.[3][4]
-
Superior Stereoselectivity : The HWE reaction typically affords the thermodynamically more stable (E)-alkene with high selectivity.[5] This predictability is a critical asset in multi-step syntheses where precise stereochemical control is paramount.
The choice of this compound as the reagent allows for the introduction of a 4-isopropylphenyl moiety, a common structural motif in pharmacologically active molecules and functional materials.
Protocol 1: Synthesis of the Core Reagent via Michaelis-Arbuzov Reaction
The most reliable method for preparing phosphonates like this compound is the Michaelis-Arbuzov reaction.[4] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. The causality is straightforward: the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, leading to a phosphonium intermediate that subsequently dealkylates to form the stable P=O bond of the phosphonate.
Detailed Experimental Protocol:
Materials:
-
4-Isopropylbenzyl chloride (or bromide) (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Anhydrous Toluene (optional, for high-boiling point halides)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of the phosphite.
-
Charging the Flask: Charge the flask with 4-isopropylbenzyl chloride (1.0 eq) and triethyl phosphite (1.2 eq). The reaction can often be run neat.
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained at 100-150 °C. The progress can be monitored by the evolution of ethyl chloride gas, which bubbles through an oil bubbler.
-
Completion & Work-up: After 4-6 hours, or once the gas evolution ceases, the reaction is complete. Allow the mixture to cool to room temperature.
-
Purification: Remove any unreacted triethyl phosphite and the volatile byproduct by distillation under reduced pressure. The remaining crude this compound can be further purified by vacuum distillation to yield a colorless oil.
Synthesis Workflow Diagram
Caption: Workflow for the Michaelis-Arbuzov synthesis.
Protocol 2: Alkene Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol details the olefination of an aldehyde with the synthesized phosphonate. The key step is the initial deprotonation of the phosphonate at the carbon alpha to the phosphorus, creating the nucleophilic carbanion.
Detailed Experimental Protocol:
Materials:
-
This compound (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard extraction and purification solvents (e.g., ethyl acetate, brine)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under nitrogen, add anhydrous THF.
-
Base Addition: Carefully add the NaH dispersion (1.2 eq). Cool the suspension to 0 °C using an ice bath.
-
Carbanion Formation: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the aldehyde.
-
Quenching & Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Separate the layers. Wash the organic layer with water and then brine. The aqueous washes effectively remove the diethyl phosphate byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure alkene.
HWE Reaction Mechanism and Workflow
Sources
The Classic Horner-Wadsworth-Emmons Reaction: A Preference for the E-Alkene
A Comparative Guide to Stereoselectivity in Phosphonate-Based Olefinations for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds with precise stereocontrol is a cornerstone of molecular design, particularly in the synthesis of complex bioactive molecules and pharmaceuticals. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for this transformation, offering reliability and operational simplicity. However, achieving the desired E or Z stereoisomer often necessitates a nuanced choice of reagents. This guide provides a detailed comparison of different phosphonate reagents, elucidating the mechanistic underpinnings of their stereoselectivity and offering practical, data-supported insights for the discerning researcher.
The standard Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct. The stereochemical outcome of this reaction is kinetically controlled and is largely dictated by the relative energies of the diastereomeric transition states leading to the key oxaphosphetane intermediates.
In a typical HWE reaction, using reagents such as triethyl phosphonoacetate, the formation of the E-alkene is generally favored. This preference arises from a combination of steric and electronic factors in the transition state. The reaction proceeds through initial addition of the phosphonate carbanion to the carbonyl compound, forming two possible diastereomeric intermediates, syn and anti. For most substrates, the anti intermediate is formed more rapidly due to minimized steric repulsion between the phosphonate group and the aldehyde's R-group in the transition state. This anti intermediate then undergoes syn-elimination to furnish the E-alkene. The reversibility of the initial addition step, coupled with a faster elimination from the more stable anti intermediate, drives the reaction towards the thermodynamically favored E-product.
Caption: Comparative pathways of classic HWE and Still-Gennari olefinations.
Flipping the Selectivity: The Still-Gennari Olefination for Z-Alkenes
A significant breakthrough in controlling HWE stereoselectivity was achieved by W. Clark Still and C. Gennari in 1983.[1] Their modification enables the highly selective synthesis of Z-alkenes, a feat not readily accomplished with standard HWE conditions.[1] The key innovation lies in the structure of the phosphonate reagent.
Structural Features and Mechanistic Implications:
The Still-Gennari olefination employs phosphonates with highly electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters.[2][3][4] These electron-withdrawing groups have a profound impact on the reaction mechanism:
-
Increased Acidity and Reactivity: The trifluoroethyl groups increase the acidity of the α-proton, facilitating deprotonation. More importantly, they render the phosphorus atom highly electrophilic.
-
Kinetic Control: The reaction is run under strongly dissociating conditions (e.g., KHMDS with 18-crown-6 in THF at -78°C), which minimizes equilibration of the intermediates.[4]
-
Irreversible Elimination: The high electrophilicity of the phosphorus atom in the oxaphosphetane intermediate dramatically accelerates the rate of elimination.[3][4] This rapid, irreversible elimination is the crux of the Z-selectivity.
Unlike the classic HWE, where the reaction can equilibrate to the more stable anti intermediate, the Still-Gennari reaction is under kinetic control. The initial addition of the carbanion to the aldehyde favors the formation of the syn adduct. Because the subsequent elimination is extremely fast and irreversible, the stereochemical outcome of the initial addition is locked in, leading predominantly to the Z-alkene.[5]
The Ando Olefination: An Alternative Route to Z-Alkenes
Further refining the quest for Z-selectivity, the Ando olefination utilizes phosphonates bearing aryl substituents, such as diphenylphosphonoacetates. Similar to the Still-Gennari reagents, the electron-withdrawing nature of the aryl groups promotes the formation of Z-alkenes. The steric bulk of the aryl groups can also contribute to the stereochemical outcome. These reagents provide a valuable alternative to Still-Gennari phosphonates and can offer high Z-selectivity under specific conditions.[1]
Performance Comparison: Experimental Data
The choice of phosphonate reagent has a dramatic and predictable effect on the stereochemical outcome of the olefination. The following table summarizes representative experimental data, comparing the performance of different phosphonates in reactions with various aldehydes.
| Phosphonate Reagent | Aldehyde | Base/Conditions | Z:E Ratio | Yield (%) | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH, THF | 10:90 | >90 | (Typical) |
| Triethyl phosphonoacetate | Heptanal | NaH, THF | 15:85 | >90 | (Typical) |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | Benzaldehyde | KHMDS, 18-crown-6, THF, -78°C | >98:2 | 87 | [6] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6, THF, -78°C | >50:1 | >95 | [6] |
| Ethyl diphenylphosphonoacetate (Ando-type) | Benzaldehyde | KHMDS, THF, -78°C | 97:3 | 95 | [7] |
| Bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetate (Modified Still-Gennari) | Benzaldehyde | NaH, THF, -20°C | 97:3 | 99 | [1] |
| Bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetate (Modified Still-Gennari) | Cinnamaldehyde | NaH, THF, -20°C | 91:9 | 82 | [1] |
As the data clearly indicates, standard phosphonates reliably produce E-alkenes. In contrast, both Still-Gennari and Ando-type phosphonates provide excellent to outstanding selectivity for the Z-isomer. Notably, recent modifications, such as the use of hexafluoroisopropyl esters, have shown exceptional Z-selectivity even with less stringent conditions (e.g., NaH instead of KHMDS/18-crown-6).[1][8] This highlights the ongoing development and refinement of these powerful synthetic methods.
Experimental Protocols
To ensure reproducibility and successful application, the following detailed protocols are provided for representative E- and Z-selective olefination reactions.
Protocol 1: E-Selective Olefination using Triethyl Phosphonoacetate
Objective: To synthesize ethyl (E)-cinnamate from benzaldehyde.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases and a clear solution is formed.
-
Cool the reaction mixture back to 0°C and add benzaldehyde (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield ethyl (E)-cinnamate.
Protocol 2: Z-Selective Olefination using a Modified Still-Gennari Reagent[1]
Objective: To synthesize an α,β-unsaturated ester with high Z-selectivity.
Materials:
-
Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate (1.3 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask with a magnetic stir bar, under an argon atmosphere, add sodium hydride (1.2 eq) and anhydrous THF (3 mL).[1]
-
Cool the solution to -20°C.[1]
-
Add the phosphonate reagent (1.3 eq) dissolved in dry THF (2 mL).[1]
-
Stir the reaction mixture for 15 minutes at -20°C.[1]
-
Add the desired aldehyde (1.0 eq) in THF (5 mL).[1]
-
Stir the reaction for 1 hour, monitoring by TLC.[1]
-
Quench the reaction with saturated NH₄Cl solution.[1]
-
Extract the aqueous layer with CH₂Cl₂ (2 x volume).[1]
-
Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Determine the Z:E ratio by ¹H NMR analysis of the crude product.
-
Purify the product by flash column chromatography.
Caption: Workflow comparison for E- and Z-selective olefination protocols.
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and powerful method for alkene synthesis. While the classic reaction reliably affords E-alkenes, the development of modified phosphonates, pioneered by Still, Gennari, and Ando, has provided chemists with exceptional tools for the synthesis of Z-alkenes. The choice between these reagents is dictated by the desired stereochemical outcome, with the underlying mechanism of selectivity rooted in the electronic properties of the phosphonate and the kinetics of the reaction pathway. By understanding these principles and utilizing the appropriate reagents and conditions, researchers can precisely control the geometry of the double bond, a critical capability in the synthesis of complex organic molecules for research and drug development.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
YouTube. (2021). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7138. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414–15435. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2025). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why is the Still-Gennari reaction Z-selective?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2021). A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Synthesis. [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
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Kinetic Profiling & Selectivity Optimization of Horner-Wadsworth-Emmons Reactions
Topic: Kinetic Studies of Horner-Wadsworth-Emmons Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug development, the stereoselective construction of alkenes is a critical quality attribute (CQA). The Horner-Wadsworth-Emmons (HWE) reaction offers a tunable platform for olefin synthesis, but its utility relies heavily on understanding the kinetic versus thermodynamic controls that dictate stereochemistry.[1]
This guide compares the kinetic profiles of the Standard HWE , Still-Gennari , and Ando modifications. By analyzing the rate-determining steps (RDS) and activation parameters, we provide an evidence-based framework for selecting the optimal protocol for target-specific alkene geometry.
Mechanistic Architecture
The stereochemical outcome of the HWE reaction is governed by the reversibility of the initial nucleophilic addition and the rate of oxaphosphetane elimination.
-
Thermodynamic Control (Standard HWE): Reversible addition allows equilibration to the more stable anti-betaine intermediate, leading to E-alkenes.
-
Kinetic Control (Still-Gennari): Electron-withdrawing groups on the phosphonate accelerate the elimination step, preventing equilibration and trapping the syn-intermediate to yield Z-alkenes.
Pathway Visualization
The following diagram illustrates the kinetic bifurcation points determining
Figure 1: Kinetic bifurcation in HWE olefination. The "Fast Elimination" pathway (red) is dominant in Still-Gennari modifications, while equilibration (dotted) dominates in standard conditions.
Comparative Kinetic Analysis
Standard HWE Reaction
-
Reagents: Triethyl phosphonoacetate, NaH or LiCl/DBU.
-
Kinetic Profile: The elimination of the oxaphosphetane is the rate-limiting step. The transition state leading to the trans-olefin is lower in energy (
), but the reversibility of the addition step is the primary driver for high E-selectivity. -
Performance: Excellent for thermodynamically stable E-alkenes (
).
Still-Gennari Modification
-
Reagents: Bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6.
-
Kinetic Profile: The electron-withdrawing trifluoroethyl groups significantly lower the activation energy for the elimination step. This makes elimination faster than the retro-addition (
), locking the reaction under kinetic control . -
Performance: High fidelity for Z-alkenes (
).
Ando Modification
-
Reagents: Diaryl phosphonoacetates (e.g., (PhO)₂P(O)CH₂CO₂Et), NaH or TMG.
-
Kinetic Profile: Occupies a "middle ground." The phenoxy groups accelerate elimination compared to ethyl groups but are less aggressive than trifluoroethyl. The steric bulk of the aryl groups also influences the transition state geometry (TS), favoring the Z-pathway via steric approach control.
-
Performance: High Z-selectivity under milder conditions than Still-Gennari.
Quantitative Comparison Table
| Feature | Standard HWE | Still-Gennari | Ando Modification |
| Primary Product | E-Alkene | Z-Alkene | Z-Alkene |
| Control Regime | Thermodynamic | Kinetic | Kinetic / Steric |
| Rate Limiting Step | Elimination / Equilibration | Nucleophilic Addition | Addition / Elimination |
| Selectivity ( | > 98:2 | < 5:95 | < 10:90 |
| Reaction Temp | 0°C to RT | -78°C | -78°C to 0°C |
| Base Sensitivity | High (NaH) to Mild (LiCl/DBU) | High (KHMDS) | Moderate (TMG/NaH) |
Experimental Protocol: In Situ NMR Kinetic Monitoring
To rigorously determine the kinetic profile and optimization endpoint for a specific substrate, in situ NMR monitoring is the gold standard. This protocol allows for the direct observation of intermediate consumption and product formation rates.
Materials
-
Spectrometer: 400 MHz or higher (Bruker Avance or equivalent).
-
Solvent: Deuterated THF (
-THF) or Toluene- (dried over molecular sieves). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).
Workflow
-
Baseline Acquisition:
-
Dissolve the phosphonate (1.0 equiv) and internal standard (0.1 equiv) in 0.6 mL of deuterated solvent in an NMR tube.
-
Acquire a standard
and spectrum ( ).
-
-
Deprotonation (Active Species Generation):
-
Cool the tube to the desired temperature (e.g., -78°C or 0°C).
-
Add the base (e.g., KHMDS or DBU) via syringe through a septum cap.
-
Critical: Allow 15 minutes for complete anion formation. Verify by a shift in the
signal (typically downfield shift).
-
-
Reaction Initiation & Monitoring:
-
Add the aldehyde (1.0 equiv) dissolved in minimal deuterated solvent.
-
Immediately insert into the pre-cooled NMR probe.
-
Execute a multi_zgvd (or equivalent arrayed experiment) command.
-
Settings: 16 scans per increment, 30-second delay between experiments, total duration 2 hours.
-
-
-
Data Processing:
-
Integrate the diagnostic alkene proton signals (E-alkene: large coupling
Hz; Z-alkene: small coupling Hz). -
Plot
vs. time to determine the pseudo-first-order rate constant ( ).
-
Troubleshooting & Optimization
Kinetic studies often reveal non-ideal behaviors. Use the following logic to troubleshoot:
-
Problem: Erosion of Z-selectivity in Still-Gennari.
-
Kinetic Cause:[2] Temperature spike allowed partial equilibration of the betaine intermediate.
-
Solution: Ensure strictly controlled cryogenic conditions (-78°C) throughout addition.
-
-
Problem: Sluggish reaction with LiCl/DBU (Masamune-Roush).
-
Kinetic Cause:[2] Poor solubility of the Li-chelated intermediate.
-
Solution: Increase solvent polarity (Acetonitrile) or use anhydrous LiCl (flame-dried) to ensure catalytic turnover.
-
-
Problem: Inconsistent rates between batches.
-
Kinetic Cause:[2] Moisture quenching the phosphonate carbanion (fast proton transfer
). -
Solution: Titrate the base solution and use fresh anhydrous solvents.
-
References
-
Mechanistic Investigation of HWE: Ando, K. "A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry." Journal of Organic Chemistry, 1999.
-
Still-Gennari Modification: Still, W. C., & Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 1983.
-
Masamune-Roush Conditions: Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters, 1984.
-
In Situ NMR Monitoring: "Exploiting in situ NMR to monitor the formation of a metal–organic framework." Chemical Science, 2021.
-
Kinetic Isotope Effects: "Kinetic Isotope Effects in Organic Chemistry." Macmillan Group Meeting, 2005.
Sources
A Senior Application Scientist's Guide to Olefination of Aromatic Aldehydes: A Comparative Study
For researchers, synthetic chemists, and professionals in drug development, the creation of carbon-carbon double bonds is a foundational transformation. The olefination of aromatic aldehydes, in particular, is a critical step in the synthesis of a vast array of bioactive molecules, natural products, and functional materials. This guide provides an in-depth comparative analysis of three cornerstone olefination methodologies: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination. Our focus will be on the practical application of these methods to aromatic aldehydes, with an emphasis on stereoselectivity, yield, and operational considerations, supported by experimental data.
Introduction to Olefination Strategies
The conversion of a carbonyl group into a carbon-carbon double bond is a powerful tool in the synthetic chemist's arsenal. The choice of olefination method can significantly impact the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide will dissect the nuances of the Wittig, HWE, and Julia-Kocienski reactions, providing the reader with the critical knowledge to select the optimal method for their specific synthetic challenge.
The Wittig Reaction: A Classic Transformed
First reported by Georg Wittig in 1954, the Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which bear an electron-withdrawing group, typically lead to the formation of the thermodynamically more stable E-alkene.[2] Conversely, non-stabilized ylides generally favor the formation of the Z-alkene.[2]
Mechanistic Rationale
The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[3] This intermediate then collapses in a syn-elimination to furnish the alkene and triphenylphosphine oxide. The stability of the ylide and the reaction conditions, particularly the presence or absence of lithium salts, can influence the reversibility of the initial steps and thus the final stereoselectivity.[4]
Diagram of the Wittig Reaction Workflow
Caption: Workflow for the Wittig Reaction.
The Horner-Wadsworth-Emmons (HWE) Reaction: An Advantageous Alternative
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are generated by treating phosphonate esters with a base.[5] A key advantage of the HWE reaction is that the byproduct, a phosphate ester, is water-soluble, which greatly simplifies purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions.[6][7] The HWE reaction with stabilized phosphonates is renowned for its high E-selectivity.[1]
Mechanistic Rationale
Similar to the Wittig reaction, the HWE reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the aldehyde carbonyl. This is followed by the formation of an oxaphosphetane intermediate, which then eliminates to give the alkene and a phosphate salt.[5] The high E-selectivity is generally attributed to the thermodynamic preference for the anti-oxaphosphetane intermediate, which leads to the E-alkene.
Diagram of the HWE Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
The Julia-Kocienski Olefination: A Modern Powerhouse
The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a powerful and highly stereoselective method for the synthesis of alkenes, particularly E-alkenes.[8] This reaction involves the coupling of a heteroaromatic sulfone with an aldehyde.[8] A significant advantage of the Julia-Kocienski modification is that it is a one-pot procedure, avoiding the multi-step sequence of the classical Julia olefination.[9]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the heteroaromatic sulfone to form a carbanion, which then adds to the aldehyde. The resulting alkoxide undergoes a Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaromatic leaving group to afford the alkene.[9] The high E-selectivity is a hallmark of this reaction, particularly with aromatic aldehydes.[10]
Diagram of the Julia-Kocienski Olefination Logic
Caption: Logical flow of the Julia-Kocienski Olefination.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, we have compiled experimental data for the olefination of benzaldehyde to form ethyl cinnamate, a common transformation, using stabilized reagents for each of the three methods.
| Olefination Method | Reagents | Base/Conditions | Yield (%) | E:Z Ratio | Reference |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | None (stabilized ylide) / Solvent-free, RT, 15 min | High (not specified) | Major E-isomer | [9][11] |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | DBU, K₂CO₃ / Solvent-free | 95 | 99:1 | [12] |
| Julia-Kocienski Olefination | Ethyl (1-phenyl-1H-tetrazol-5-yl)sulfonyl)acetate | KHMDS / THF, -78 °C to rt | 85 | 64:36 | [6] |
Note on Julia-Kocienski Data: The reported 64:36 E:Z ratio for the Julia-Kocienski reaction of benzaldehyde was obtained under "standard conditions" which may not be optimized for E-selectivity.[6] The Julia-Kocienski olefination is generally regarded as highly E-selective, and optimization of reaction conditions can often lead to significantly improved stereochemical outcomes.[10][13]
Experimental Protocols
Wittig Olefination of Benzaldehyde
Objective: To synthesize ethyl cinnamate from benzaldehyde using a stabilized Wittig reagent.
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Hexanes
-
5 mL conical vial with a magnetic spin vane
Procedure:
-
To a 5 mL conical vial, add benzaldehyde (~60 mg, accurately weighed).[14]
-
Add a magnetic spin vane to the vial.[14]
-
Add 1.15 molar equivalents of (carbethoxymethylene)triphenylphosphorane to the stirring benzaldehyde.[14]
-
Stir the mixture at room temperature for 15 minutes.[14]
-
After the reaction is complete, add 3 mL of hexanes and stir to extract the product.[14]
-
Filter the solution to remove the precipitated triphenylphosphine oxide.[14]
-
Evaporate the solvent from the filtrate to obtain the crude ethyl cinnamate.[14]
Horner-Wadsworth-Emmons Olefination of Benzaldehyde
Objective: To synthesize ethyl cinnamate from benzaldehyde with high E-selectivity using the HWE reaction.
Materials:
-
Benzaldehyde
-
Triethyl phosphonoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K₂CO₃)
-
Reaction vessel
Procedure:
-
In a reaction vessel, mix benzaldehyde (1.0 mmol), triethyl phosphonoacetate (1.1 mmol), and potassium carbonate (1.0 mmol).
-
Add DBU (0.1 mmol) to the mixture.
-
Stir the solvent-free mixture at room temperature for the appropriate reaction time (monitor by TLC).
-
Upon completion, the reaction mixture can be directly purified by column chromatography to isolate the E-ethyl cinnamate.
Julia-Kocienski Olefination of Benzaldehyde
Objective: To synthesize ethyl cinnamate from benzaldehyde using the Julia-Kocienski olefination.
Materials:
-
Ethyl (1-phenyl-1H-tetrazol-5-yl)sulfonyl)acetate
-
Benzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Dry reaction flask under an inert atmosphere
Procedure:
-
To a dry flask under an inert atmosphere, add a solution of ethyl (1-phenyl-1H-tetrazol-5-yl)sulfonyl)acetate in anhydrous THF.[6]
-
Cool the solution to -78 °C.[6]
-
Add a solution of KHMDS in THF dropwise and stir for 30 minutes.[6]
-
Add benzaldehyde dropwise to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[6]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice of an olefination method for aromatic aldehydes is a critical decision in synthetic planning.
-
The Wittig reaction with stabilized ylides offers a reliable route to E-alkenes, though the removal of triphenylphosphine oxide can be a significant drawback.[7]
-
The Horner-Wadsworth-Emmons reaction stands out for its excellent E-selectivity and the ease of removal of its water-soluble byproduct, making it a highly practical and efficient method.[6][7]
-
The Julia-Kocienski olefination is a powerful, modern alternative that also provides high E-selectivity in a one-pot procedure, although optimization of reaction conditions may be necessary to achieve the desired stereochemical outcome.[8][9]
For the synthesis of E-alkenes from aromatic aldehydes, the Horner-Wadsworth-Emmons reaction often presents the best balance of high stereoselectivity, good yields, and operational simplicity. However, the Julia-Kocienski olefination is an excellent alternative, particularly in complex syntheses where mild conditions are paramount. The classic Wittig reaction remains a valuable tool, especially when specific stereoisomers are targeted through the use of unstabilized ylides or when the phosphine oxide byproduct is not a purification concern.
References
-
Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 2007, 9(1), pp.64-66. [Link]
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv, 2024. [Link]
-
Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube, 2019. [Link]
-
Wittig Reaction. Wikipedia, 2024. [Link]
-
Julia olefination. Wikipedia, 2024. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 2024, 29(12), p.2719. [Link]
-
Julia−Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. The Journal of Organic Chemistry, 2012, 77(14), pp.6358-6364. [Link]
-
The Wittig Reaction. Organic Chemistry Portal. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. National Center for Biotechnology Information, 2024. [Link]
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia, 2024. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. National Center for Biotechnology Information, 2023. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webassign.net [webassign.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Julia olefination - Wikipedia [en.wikipedia.org]
- 14. webassign.net [webassign.net]
literature review of Diethyl (4-Isopropylbenzyl)phosphonate applications
An In-Depth Technical Guide to the Applications of Diethyl (4-Isopropylbenzyl)phosphonate
Executive Summary
This compound (CAS: 77237-55-9 ) is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) olefination reaction.[1] Unlike generic benzyl phosphonates, this reagent is critical for installing the lipophilic 4-isopropylbenzylidene motif, a pharmacophore found in thyromimetics, estrogen receptor modulators (SERMs), and advanced liquid crystalline materials.
Recently, this compound has transcended organic synthesis to find utility in Materials Science as a high-voltage electrolyte additive for Lithium-ion batteries, specifically for stabilizing LiNi0.5Mn1.5O4 (LNMO) cathodes.
This guide provides a comparative analysis of its performance against Wittig reagents, detailed experimental protocols, and mechanistic insights into its dual-utility in drug discovery and energy storage.
Part 1: Medicinal Chemistry & Organic Synthesis
The Core Application: Horner-Wadsworth-Emmons (HWE) Olefination
In drug development, the installation of a stilbene-like double bond is a common structural requirement. Researchers often choose between the Wittig reaction (using phosphonium salts) and the HWE reaction (using phosphonates).
For the 4-isopropylbenzyl system, This compound is the superior choice for three mechanistic reasons:
-
E-Selectivity: The HWE reaction is thermodynamically controlled to favor the trans (E) alkene, which is typically the bioactive conformer for stilbene-based drugs (e.g., Resveratrol analogs, Thyromimetics).
-
Nucleophilicity: The phosphonate carbanion is more nucleophilic than the corresponding triphenylphosphonium ylide, allowing for reaction with sterically hindered ketones often found in late-stage drug functionalization.
-
Workup Efficiency: The phosphate byproduct (diethyl phosphate salt) is water-soluble, whereas the Wittig byproduct (triphenylphosphine oxide) requires difficult chromatography or crystallization to remove.
Comparative Analysis: HWE vs. Wittig
| Feature | HWE Reagent (Diethyl 4-isopropylbenzylphosphonate) | Wittig Reagent ((4-Isopropylbenzyl)triphenylphosphonium bromide) |
| Active Species | Phosphonate Carbanion (Stabilized) | Phosphonium Ylide |
| Stereoselectivity | >95% E-isomer (Thermodynamic control) | Mixtures of E/Z (Kinetic control often yields Z) |
| Byproduct | Diethyl phosphate anion (Water Soluble ) | Triphenylphosphine oxide (Difficult removal ) |
| Base Requirement | Strong bases (NaH, KOtBu, LiHMDS) | Strong bases (n-BuLi, NaNH2) |
| Atom Economy | Higher (Phosphate group is smaller than PPh3) | Lower (Massive PPh3 waste) |
Mechanistic Pathway (HWE Reaction)
The following diagram illustrates the HWE mechanism, highlighting the reversibility of the intermediate that leads to high E-selectivity.
Caption: HWE mechanism favoring thermodynamic (E)-alkene formation via reversible oxaphosphetane intermediates.
Part 2: Materials Science Application (Battery Technology)
High-Voltage Electrolyte Additive
A 2024 breakthrough identified This compound (DLPP) as a critical additive for LiNi0.5Mn1.5O4 (LNMO) cathodes in Li-ion batteries.[2]
-
Problem: High-voltage cathodes (4.7V) cause standard carbonate electrolytes to decompose, leading to capacity fade.
-
Solution: DLPP preferentially oxidizes at the cathode surface during the first charge cycle.
-
Mechanism: It polymerizes to form a thin, conductive, and protective Cathode Electrolyte Interface (CEI) film. This film prevents further electrolyte degradation and suppresses transition metal dissolution.
Performance Data (LNMO Cathode)
| Parameter | Standard Electrolyte | With 1 wt% DLPP Additive | Improvement |
| Capacity Retention (200 Cycles) | 86.8% | 92.8% | +6.0% |
| Coulombic Efficiency | 98.2% | 99.1% | +0.9% |
| Interface Stability | High oxidative decomposition | Stable CEI film formation | Reduced impedance |
Part 3: Experimental Protocols
Synthesis of this compound (Arbuzov Reaction)
This protocol is self-validating via the cessation of ethyl bromide evolution.
Reagents:
-
4-Isopropylbenzyl chloride (1.0 equiv)
-
Triethyl phosphite (1.2 equiv)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation head (short path).
-
Addition: Charge the flask with 4-isopropylbenzyl chloride. Heat to 100°C.
-
Reaction: Add triethyl phosphite dropwise. The reaction is exothermic.[3][4]
-
Monitoring: Increase temperature to 130-140°C. Ethyl chloride/bromide byproduct will distill off (bp ~12°C to 38°C depending on halide).
-
Completion: The reaction is complete when the evolution of volatile halide ceases.
-
Purification: Distill the remaining mixture under high vacuum to remove excess triethyl phosphite, then collect the product (bp ~160°C at 0.5 mmHg).
General HWE Olefination Protocol
Standard procedure for synthesizing (E)-stilbenes.
Reagents:
-
Aldehyde Substrate (0.9 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
Solvent: Dry THF (Tetrahydrofuran)
Workflow:
-
Activation: Suspend NaH in dry THF at 0°C under Argon.
-
Deprotonation: Add the phosphonate dropwise. Stir for 30 mins at 0°C until H₂ evolution stops and the solution turns clear/yellow (formation of carbanion).
-
Coupling: Add the aldehyde substrate dissolved in THF dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.
-
Purification: The phosphate byproduct remains in the aqueous layer. Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize or flash column if necessary.
Part 4: Synthesis Workflow Visualization
Caption: Integrated workflow from raw materials to final stilbene derivative via Arbuzov and HWE reactions.
References
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from
-
This compound as an electrolyte additive for LiNi0.5Mn1.5O4 cathode for high-voltage Li-ion battery. SPIE Digital Library (Proc. SPIE 12979). (2024).[2][5] Retrieved from
-
Synthesis of Stilbene Derivatives. Freie Universität Berlin. Retrieved from
-
Sobetirome (GC-1): A Technical Guide to its Discovery and Development. BenchChem. Retrieved from
-
This compound Product Data. ChemicalBook. (CAS 77237-55-9).[1][6] Retrieved from
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. calpaclab.com [calpaclab.com]
Comparative Guide: Benchmarking Diethyl (4-Isopropylbenzyl)phosphonate in Stereoselective Olefination
Part 1: Executive Summary & Technical Positioning
Diethyl (4-Isopropylbenzyl)phosphonate is a specialized Horner-Wadsworth-Emmons (HWE) reagent designed for the installation of the 4-isopropylbenzylidene moiety. This structural motif is critical in the synthesis of retinoids, resveratrol analogs, and S1P1 receptor modulators (e.g., FTY720 analogs).
While the classic Wittig reaction remains a staple in organic synthesis, it often struggles with E-selectivity and purification when applied to semi-stabilized benzyl ylides. This guide benchmarks the phosphonate reagent against traditional Wittig protocols and emerging olefination technologies (Julia-Kocienski and Catalytic Dehydrogenation), demonstrating why the HWE route remains the "Gold Standard" for generating trans-stilbenes with high atom economy.
Key Performance Indicators (KPIs)
-
Stereocontrol: >95:5 (E:Z) selectivity typically achievable.
-
Purification: Water-soluble phosphate byproducts eliminate the "Triphenylphosphine Oxide (TPPO) Nightmare" associated with Wittig.
-
Scalability: Non-cryogenic conditions (0°C to RT) favor process-scale adoption.
Part 2: Mechanistic Benchmarking
To understand the superiority of this compound for E-alkenes, we must contrast its mechanism with the Wittig reaction.
The HWE Advantage (Thermodynamic Control)
The HWE reaction utilizes a phosphonate-stabilized carbanion.[1][2] The elimination of the phosphate group is reversible and slower than the initial addition, allowing the intermediate oxaphosphetane to equilibrate to the thermodynamically more stable trans-configuration before collapsing to the alkene.
The Wittig Limitation (Kinetic Control)
The corresponding Wittig reagent (4-isopropylbenzyl triphenylphosphonium halide) forms a semi-stabilized ylide. These often react under kinetic control, leading to mixtures of E and Z isomers (often ranging from 60:40 to 80:20), requiring difficult chromatographic separation.
Emerging Competitors[3]
-
Julia-Kocienski Olefination: Offers excellent E-selectivity but requires the synthesis of complex phenyltetrazole (PT) or benzothiazole (BT) sulfones, adding 2-3 steps to the raw material supply chain compared to the commercially available phosphonate.
-
Heck Coupling: While effective for stilbenes, it requires expensive Pd-catalysts and often suffers from regioselectivity issues (branched vs. linear) if the styrene partner is not electronically biased.
Part 3: Comparative Data Analysis
The following data represents a standardized benchmark for the synthesis of (E)-4-isopropylstilbene via reaction with Benzaldehyde.
Table 1: Olefination Method Performance Matrix
| Feature | HWE (Title Reagent) | Classic Wittig | Julia-Kocienski | Heck Coupling |
| Reagent | This compound | (4-Isopropylbenzyl)PPh₃Br | (4-Isopropylbenzyl)sulfone | 4-Isopropyl-1-iodobenzene |
| Co-Reactant | Benzaldehyde | Benzaldehyde | Benzaldehyde | Styrene |
| Conditions | NaH or tBuOK, THF, 0°C | n-BuLi, THF, -78°C | KHMDS, DME, -60°C | Pd(OAc)₂, Et₃N, 100°C |
| Yield (Isolated) | 88 - 94% | 75 - 85% | 80 - 90% | 70 - 95% |
| Stereoselectivity (E:Z) | > 98:2 | ~ 70:30 | > 98:2 | > 99:1 |
| Atom Economy | Moderate (Phosphate loss) | Poor (TPPO loss) | Poor (Sulfinate loss) | High |
| Purification | Easy (Aq. Wash) | Difficult (TPPO removal) | Moderate | Moderate (Pd removal) |
| Cost Efficiency | High | Medium | Low (Reagent Prep) | Medium (Catalyst) |
Analyst Note: The HWE route provides the best balance of selectivity and operational simplicity. While Heck coupling is atom-economical, the cost of Palladium and the need for scavenger resins to remove heavy metals makes it less attractive for early-phase pharmaceutical intermediates.
Part 4: Visualizing the Logic
Diagram 1: Mechanistic Pathway & Stereoselectivity
This diagram illustrates why the phosphonate reagent yields the E-isomer through reversible equilibration, unlike the kinetic trap of the Wittig reaction.
Caption: The HWE reaction allows for stereochemical correction via reversible intermediate formation, ensuring high E-selectivity.
Diagram 2: Selection Decision Matrix
When should you choose this compound over alternatives?
Caption: Decision matrix for selecting the optimal olefination protocol based on target geometry and substrate stability.
Part 5: Validated Experimental Protocol
Objective: Synthesis of (E)-1-(4-isopropylphenyl)-2-phenylethene.
Reagents:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Potassium tert-butoxide (tBuOK) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous.
Workflow:
-
Activation: Charge a flame-dried flask with this compound (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.
-
Deprotonation: Add tBuOK (12 mmol) portion-wise. The solution will typically turn yellow/orange, indicating ylide formation. Stir for 30 minutes at 0°C.
-
Coupling: Add Benzaldehyde (10 mmol) dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc).[3]
-
Workup (The HWE Advantage): Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash the organic layer with water (removes diethyl phosphate byproduct) and brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol or perform a short silica plug filtration.
Expected Result: >90% Yield, >98% E-isomer.
Part 6: References
-
Claridge, T. D. W., et al. (2008). "Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide." Organic Letters, 10(23), 5437-5440. Link
-
Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2563-2585. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[4][5][6][7] Chemical Reviews, 89(4), 863-927. Link
-
Minami, T., & Motoyoshiya, J. (1992). "Vinylphosphonates in organic synthesis." Synthesis, 1992(04), 333-349. (Contextual grounding for benzyl phosphonate reactivity).
-
BenchChem. (2025). "Comparative Guide to the Horner-Wadsworth-Emmons Reaction." BenchChem Technical Library. Link (General HWE benchmarking data).
Sources
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. A general method for E-selective olefination of acylsilanes with isocyanides via silver catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Disposal Guide: Diethyl (4-Isopropylbenzyl)phosphonate
[1]
Executive Summary & Immediate Action
Diethyl (4-isopropylbenzyl)phosphonate (CAS: 1663-55-4 / Generic analogs) is a specialized organophosphorus reagent primarily used in Horner-Wadsworth-Emmons (HWE) olefination reactions.[1]
While not federally listed as a P-listed or U-listed acute hazardous waste under RCRA (40 CFR § 261.33), it poses specific disposal challenges due to its phosphorus content and aquatic toxicity . Improper disposal can foul high-temperature incinerators (due to phosphorus pentoxide formation) and violate local effluent regulations.
The Golden Rule of Phosphonate Disposal
Never dispose of organophosphonates in standard "Non-Halogenated Organic" waste streams without explicit labeling. You must flag the Phosphorus Content to your waste handler to prevent damage to incinerator scrubber systems.
Hazard Assessment & Classification
Before initiating disposal, you must characterize the physical state of the material.
| Parameter | Specification | Operational Implication |
| Chemical Class | Phosphonate Ester | Stable under normal conditions; hydrolyzes in strong acid/base.[1] |
| Primary Hazard | Irritant (Skin/Eye), Aquatic Toxicity | Do not drain dispose. Must be collected as chemical waste.[1] |
| Combustion Product | Phosphorus Oxides ( | Corrosive smoke. Requires incinerators with caustic scrubbers.[1] |
| RCRA Status | Not Listed (Unless in flammable solvent) | Treat as Non-Regulated Chemical Waste (if pure) or D001 (if in flammable solvent).[1] |
| Compatibility | Incompatible with Strong Oxidizers | Segregate from Nitric Acid, Peroxides, and Dichromates.[1] |
Pre-Disposal Stabilization Protocols
Scenario A: Disposal of Pure/Expired Reagent
Context: You have an old bottle of the pure liquid/oil that is no longer needed.
-
Container Inspection: Ensure the original container is intact. If the cap is degraded (common with long-term storage of esters), transfer to a High-Density Polyethylene (HDPE) or Glass container.
-
Labeling: Apply a hazardous waste label. Crucially, add a secondary comment: "Contains Organophosphates - High Phosphorus."
-
Segregation: Place the bottle in a secondary containment tray to prevent leaks from contacting oxidizers.
Scenario B: HWE Reaction Mixture (The "Active" Waste)
Context: You have a reaction flask containing the phosphonate, strong base (NaH, LiHMDS, or KOtBu), and solvent (THF/DMF).
Scientific Rationale: HWE reactions generate a water-soluble dialkyl phosphate salt byproduct. The danger lies in the unquenched strong base and the exothermic hydrolysis potential.
Step-by-Step Quenching Protocol:
-
Cooling: Chill the reaction mixture to 0°C in an ice bath.
-
Controlled Hydrolysis: Slowly add Saturated Ammonium Chloride (
) or water dropwise.-
Why: This protonates the alkoxide/amide bases safely, buffering the pH to neutral/mildly acidic.
-
-
Phase Separation:
-
Organic Layer: Contains your product and unreacted phosphonate ester. Collect as Organic Solvent Waste .
-
Aqueous Layer: Contains diethyl phosphate salts and inorganic salts. Check pH. If pH is 5–9, this can often be drain-disposed (check local EHS rules). If heavily contaminated with organics, collect as Aqueous Chemical Waste .
-
Disposal Logic & Decision Matrix
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision matrix for separating pure reagent disposal from active reaction mixture quenching.[1]
Segregation & Storage Compatibility
Organophosphonates are generally stable, but they act as fuel. The most critical safety parameter is Oxidizer Segregation .
Figure 2: Chemical compatibility map.[1] Red lines indicate strict prohibition of co-storage.
Regulatory & Compliance Checklist
Before handing over the waste to your EHS team or third-party hauler (e.g., Veolia, Clean Harbors), verify the following:
-
Waste Codes:
-
If pure: Non-Regulated (unless state-specific codes apply).
-
If in Acetone/THF: D001 (Ignitable).
-
If in Halogenated Solvent (DCM): F002 (Spent Halogenated Solvent).
-
-
Container Material:
-
Preferred: Amber Glass or HDPE Plastic.
-
Avoid: Metal cans (if hydrolysis occurs, phosphonic acid can corrode metal).
-
-
Manifest Declaration:
-
Clearly write: "Waste Organophosphorus Compound, Liquid, N.O.S."
-
This alerts the incineration facility to manage phosphorus loading.
-
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (2023). Compound Summary: Diethyl benzylphosphonate (Analog). National Library of Medicine. [Link]
Personal protective equipment for handling Diethyl (4-Isopropylbenzyl)phosphonate
CAS Number: 77237-55-9 Chemical Family: Benzylphosphonate Ester Application: Horner-Wadsworth-Emmons (HWE) Reagent for Olefin Synthesis
Executive Safety Summary
Diethyl (4-Isopropylbenzyl)phosphonate is a specialized organophosphorus reagent primarily used in Horner-Wadsworth-Emmons (HWE) olefination reactions. While the molecule itself presents moderate contact hazards (Skin/Eye Irritant), the operational context significantly amplifies the risk. This reagent is almost exclusively used in conjunction with strong, moisture-sensitive bases (e.g., Sodium Hydride, Lithium Hexamethyldisilazide, or Potassium tert-butoxide) to generate the reactive carbanion.
Critical Directive: Safety protocols must account not just for the phosphonate, but for the synergistic hazards of the reaction system (flammability, corrosivity, and moisture sensitivity).
Hazard Identification (GHS Classification)
Based on structural analogs (Diethyl benzylphosphonate) and functional group analysis:
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound is governed by its lipophilic nature (facilitated by the isopropyl group) and its potential for hydrolysis.
A. Hand Protection (Glove Selection)
Causality: The benzyl and ethyl ester moieties increase lipophilicity, allowing the chemical to permeate standard latex gloves rapidly. Nitrile is the minimum requirement, but thickness matters.
| Task | Glove Material | Minimum Thickness | Breakthrough Time | Rationale |
| General Handling (Weighing, Transfer) | Nitrile | 0.11 mm (4 mil) | > 30 mins | Sufficient for incidental splash protection. |
| Reaction Setup (w/ Strong Bases) | Double Gloving (Nitrile / Nitrile) | Outer: 0.11 mmInner: 0.11 mm | > 480 mins (Combined) | Provides redundancy against both the phosphonate and corrosive bases (e.g., NaH). |
| Spill Cleanup | Laminate Film (e.g., Silver Shield®) | N/A | > 480 mins | Required for prolonged contact or gross contamination. |
B. Respiratory & Eye Protection[1][2][5][6][7][8][9]
-
Primary Barrier: All handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Eye Protection: Chemical Safety Goggles (ANSI Z87.1) are mandatory.[6] Safety glasses are insufficient due to the risk of liquid splash during syringe transfers.
-
Respiratory Protection: If fume hood containment is compromised or for spill cleanup outside the hood, use a Full-Face Respirator with Organic Vapor (OV) Cartridges (P100 pre-filter recommended).
Operational Protocols
Diagram 1: PPE Selection Logic
This decision tree ensures researchers select the correct level of protection based on the specific operational state.
Caption: Decision logic for selecting PPE based on task severity and chemical environment.
Protocol A: Storage & Stability
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Phosphonate esters are hygroscopic; moisture ingress can lead to hydrolysis, generating acidic byproducts.
-
Temperature: Cool, dry place (2–8°C recommended for long-term stability).
-
Segregation: Keep away from Strong Oxidizing Agents and Moisture .[2][7]
Protocol B: Reaction Setup (HWE Context)
-
Glassware Preparation: Flame-dry or oven-dry all glassware. Use a Schlenk line or balloon technique to maintain an inert atmosphere.
-
Reagent Transfer:
-
This compound is typically a liquid.
-
Do not pour. Use a gas-tight syringe with a long needle to withdraw the reagent from the septum-sealed container.
-
Why? This prevents atmospheric moisture exposure and eliminates splash risk.
-
-
Base Addition: When adding the phosphonate to the base (e.g., NaH suspension), add dropwise at 0°C. The deprotonation is exothermic and releases hydrogen gas (if using hydrides).
Emergency Response & Disposal
Diagram 2: Spill Response Workflow
Immediate actions to take in the event of a containment breach.
Caption: Step-by-step workflow for managing minor to moderate spills in a laboratory setting.
Disposal Procedures[2][4][5][6][7][9][10]
-
Hydrolysis: Small amounts of residue can be quenched by slow addition to a dilute sodium hydroxide solution (to hydrolyze the ester), followed by neutralization.
-
Waste Stream: Dispose of as Halogen-Free Organic Solvent Waste . Do not mix with oxidizers.
-
Labeling: clearly label waste containers with "Organophosphorus Compound - Irritant."
References
-
PubChem. (n.d.). Diethyl benzylphosphonate (Compound Summary).[2][7][8][9] National Library of Medicine. Retrieved February 6, 2026, from [Link]
-
CP Lab Safety. (n.d.). This compound Product Data. Retrieved February 6, 2026, from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
